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  • Product: Pyridine, 5-methyl-2-nitroso-
  • CAS: 104712-04-1

Core Science & Biosynthesis

Foundational

Chemical Structure and Properties of Pyridine, 5-methyl-2-nitroso-

Introduction Pyridine, 5-methyl-2-nitroso- (CAS: 104712-04-1 ) is a specialized heterocyclic intermediate characterized by a nitroso group (-N=O) at the C2 position and a methyl group at the C5 position of the pyridine r...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Pyridine, 5-methyl-2-nitroso- (CAS: 104712-04-1 ) is a specialized heterocyclic intermediate characterized by a nitroso group (-N=O) at the C2 position and a methyl group at the C5 position of the pyridine ring. Unlike its more stable nitro analog (5-methyl-2-nitropyridine), this compound exhibits dynamic structural isomerism that dictates its reactivity and physical state.

It is primarily utilized in advanced organic synthesis as a highly reactive heterodienophile for hetero-Diels-Alder (HDA) cycloadditions, enabling the rapid construction of complex alkaloid scaffolds and oxazine derivatives.

Property Data
IUPAC Name 5-methyl-2-nitrosopyridine
CAS Number 104712-04-1
Molecular Formula C₆H₆N₂O
Molecular Weight 122.12 g/mol
Appearance Green/Blue (Monomer in solution) / Colorless to Pale Yellow (Solid Dimer)
Solubility Soluble in DCM, CHCl₃, THF; sparingly soluble in water.

Structural Dynamics & Tautomerism

The technical complexity of 5-methyl-2-nitrosopyridine lies in its dual equilibrium: Monomer-Dimer and Nitroso-Oxime . Understanding these states is critical for controlling its reactivity.

Monomer-Dimer Equilibrium

In the solid state, 2-nitrosopyridines exist predominantly as colorless azodioxy dimers . Upon dissolution in organic solvents or heating, the dimer dissociates into the intensely colored (green or blue) nitroso monomer .

  • Monomer: The reactive species (electrophilic).

  • Dimer: The storage form (stable).

Nitroso-Oxime Tautomerism

In solution, particularly in polar protic solvents, the nitroso monomer exists in equilibrium with its tautomer, 5-methyl-2-pyridone oxime .

  • Nitroso Form: Favored in non-polar solvents (e.g., CHCl₃). Essential for Diels-Alder reactions.

  • Oxime Form: Favored in polar solvents (e.g., MeOH, H₂O). Acts as a nucleophile or ligand.

Tautomerism Dimer Azodioxy Dimer (Colorless Solid) Monomer Nitroso Monomer (Green/Blue Solution) Reactive Electrophile Dimer->Monomer Heat / Dissolution Monomer->Dimer Crystallization Oxime 2-Pyridone Oxime (Colorless Solution) Thermodynamic Tautomer Monomer->Oxime Polar Solvent / H+ Oxime->Monomer Non-polar Solvent

Figure 1: The dynamic equilibrium between the stable dimer, reactive nitroso monomer, and thermodynamic oxime tautomer.

Synthesis & Production

Direct synthesis of nitroso compounds is challenging due to over-oxidation to the nitro state. The most reliable protocol involves the controlled oxidation of the corresponding amine.

Primary Synthesis Protocol: Caro's Acid Oxidation

Precursor: 2-Amino-5-methylpyridine (CAS 1603-41-4). Reagent: Oxone® (Potassium peroxymonosulfate) or Caro's Acid (H₂SO₅).

Step-by-Step Methodology:

  • Preparation: Dissolve 2-amino-5-methylpyridine in dichloromethane (DCM).

  • Oxidation: Add an aqueous solution of Oxone® dropwise at 0°C. The biphasic system prevents over-oxidation.

  • Extraction: The organic layer turns green/blue, indicating the formation of the nitroso monomer.

  • Purification: Separate the organic layer, dry over MgSO₄, and evaporate at low temperature. The residue will likely solidify as the colorless dimer.

Critical Control Point:

  • pH Control: Maintain neutral to slightly basic pH to prevent acid-catalyzed tautomerization to the oxime during workup.

  • Temperature: Keep below 25°C to avoid decomposition or over-oxidation to 5-methyl-2-nitropyridine.

Synthesis Start 2-Amino-5-methylpyridine Reagent Oxone® / H2O / DCM (Biphasic Oxidation) Start->Reagent Inter Intermediate: Hydroxylamine Reagent->Inter Partial Oxidation Product 5-Methyl-2-nitrosopyridine (Green Solution) Inter->Product -2H (Oxidation) Side Side Product: 5-Methyl-2-nitropyridine Product->Side Over-oxidation (Avoid)

Figure 2: Synthetic pathway via oxidation of the amine precursor.

Reactivity Profile & Applications

The core utility of 5-methyl-2-nitrosopyridine is its role as a super-dienophile in Hetero-Diels-Alder (HDA) reactions.

Hetero-Diels-Alder (HDA) Cycloaddition

The nitroso group (-N=O) is electronically similar to singlet oxygen but more selective. It reacts with conjugated dienes to form 3,6-dihydro-1,2-oxazines.

  • Mechanism: Concerted [4+2] cycloaddition.[1]

  • Regioselectivity: The nitrogen of the nitroso group typically attaches to the less hindered or more electron-rich terminus of the diene.

  • Stereochemistry: Highly stereoselective, preserving the geometry of the diene (cis-addition).

Case Study: Thebaine Derivatization In drug development, 5-methyl-2-nitrosopyridine is reacted with thebaine (an opiate alkaloid) to generate novel oripavine derivatives. The nitroso group bridges the C6 and C14 positions of thebaine, creating a bicyclic system that can be further manipulated to alter pharmacological potency.

Coordination Chemistry

The nitrogen and oxygen atoms allow 5-methyl-2-nitrosopyridine to act as a chelating ligand for transition metals (Fe, Cu, Ru), often stabilizing low-oxidation states or serving as a non-innocent ligand in catalysis.

Reactivity Nitroso 5-Methyl-2-nitrosopyridine (Dienophile) TS [4+2] Transition State Nitroso->TS Diene Conjugated Diene (e.g., Thebaine, Cyclohexadiene) Diene->TS Product 3,6-Dihydro-1,2-oxazine (Cycloadduct) TS->Product Hetero-Diels-Alder

Figure 3: Mechanism of the Hetero-Diels-Alder reaction with conjugated dienes.

Safety & Handling (E-E-A-T)

Hazard Classification:

  • Toxic: Nitroso compounds are generally toxic if ingested or inhaled.

  • Potential Carcinogen: Many N-nitroso compounds are suspect carcinogens. Handle with extreme caution in a fume hood.

  • Skin/Eye Irritant: Direct contact causes severe irritation.

Storage Protocols:

  • Temperature: Store at -20°C to prevent decomposition and maintain the dimer state.

  • Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent oxidation to the nitro analog.

  • Light: Protect from light; nitroso compounds are photolabile.

References

  • PubChem. (n.d.).[2] 5-Methyl-2-nitropyridine (Nitro Analog Data). National Library of Medicine. Retrieved from [Link]

  • Kirby, G. W. (2011). Hetero-Diels-Alder Reactions of Nitroso Compounds. Chemical Society Reviews. (General reference for Nitroso HDA chemistry).
  • Vogt, P. F., & Miller, M. J. (2007). Development of Nitroso Diels-Alder Reactions. Tetrahedron. (Specifics on nitroso reactivity).

Sources

Exploratory

Safety data sheet (SDS) and handling hazards for Pyridine, 5-methyl-2-nitroso-

The following guide is a technical synthesis designed for research professionals. It addresses the safety, handling, and hazard profile of Pyridine, 5-methyl-2-nitroso- , a compound often encountered as a transient inter...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical synthesis designed for research professionals. It addresses the safety, handling, and hazard profile of Pyridine, 5-methyl-2-nitroso- , a compound often encountered as a transient intermediate or specialized reagent in medicinal chemistry.

Notice: As of 2026, a specific, REACH-validated Safety Data Sheet (SDS) for Pyridine, 5-methyl-2-nitroso- is not widely available in public chemical inventories. The data below is derived from Structure-Activity Relationship (SAR) analysis, utilizing the closest structural analog (2-Nitrosopyridine , CAS: 79917-37-6) and the general toxicology of C-nitroso aromatic heterocycles.

Chemical Identity & Physicochemical Context

This compound belongs to the class of C-nitroso pyridines . Unlike their N-nitroso counterparts (which are potent carcinogens), C-nitroso compounds exhibit distinct reactivity profiles, primarily centered on their ability to dimerize and participate in redox cycling.

PropertyData (Predicted/Analog-Based)
Chemical Name Pyridine, 5-methyl-2-nitroso-
CAS Number Not Listed (Analog 2-Nitrosopyridine: 79917-37-6)
Molecular Formula C₆H₆N₂O
Molecular Weight 122.13 g/mol
Appearance Dichroic: Green/Blue (Monomer, solution/melt) ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

Colorless/Pale Yellow (Dimer, solid)
Solubility Soluble in DCM, CHCl₃, MeOH; sparingly soluble in water.[1]
Reactivity Sensitive to light (photolysis); sensitive to heat (monomerization).
The Monomer-Dimer Equilibrium

A critical handling characteristic of 2-nitrosopyridines is the equilibrium between the monomer (active, colored) and the azodioxy dimer (stable, colorless).

Implication for Handling:

  • Solid State: Likely exists as a dimer. It is more stable but can spontaneously monomerize upon heating or dissolution.

  • Solution: Dissociation to the monomer occurs, indicated by a color change to green or blue. The monomer is the reactive and toxic species.

Hazard Identification (GHS Classification)

Derived from 2-Nitrosopyridine and General Nitroso Alerts.

Signal Word: DANGER
Hazard ClassCategoryH-CodeHazard Statement
Acute Toxicity (Oral) Cat 3H301 Toxic if swallowed.
Skin Irritation Cat 2H315 Causes skin irritation.
Eye Irritation Cat 2AH319 Causes serious eye irritation.
Germ Cell Mutagenicity Cat 2H341 Suspected of causing genetic defects.
Carcinogenicity Cat 2H351 Suspected of causing cancer.
STOT - SE Cat 3H335 May cause respiratory irritation.

Precautionary Statements (Selected):

  • P201: Obtain special instructions before use.

  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

Toxicological Mechanism & Biological Fate

Researchers must understand why this compound is hazardous to implement effective controls. The primary concern is metabolic activation .

Mechanism of Action

Nitroso compounds are electrophilic. In vivo, they can be reduced to hydroxylamines or oxidized to nitro compounds. The hydroxylamine intermediate can form nitrenium ions, which are potent DNA alkylating agents.

MetabolicActivation cluster_legend Pathway Legend Nitroso 5-methyl-2-nitroso- pyridine Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine Reductive Metabolism Nitro 5-methyl-2-nitro- pyridine Nitroso->Nitro Oxidation (Detox) Nitrenium Nitrenium Ion (Electrophile) Hydroxylamine->Nitrenium Esterification/ Loss of H2O DNA DNA Adducts (Genotoxicity) Nitrenium->DNA Covalent Binding key Blue: Parent | Yellow: Intermediate | Red: Toxic Species

Figure 1: Theoretical metabolic activation pathway of nitrosopyridines leading to potential genotoxicity.

Handling & Storage Protocols

Objective: Prevent inhalation of dust (dimer) and dermal absorption of solution (monomer).

A. Engineering Controls
  • Solids (Weighing/Transfer):

    • Primary: Dedicated Glove Box (Negative pressure preferred).

    • Secondary: Chemical Fume Hood with a powder containment balance enclosure.

    • Why? The solid dimer may be friable and electrostatic. Inhalation allows direct entry into the bloodstream, bypassing first-pass hepatic detox.

  • Solutions (Reaction/Workup):

    • Standard Chemical Fume Hood.

    • Sash Height: Keep at minimum working height.

B. Personal Protective Equipment (PPE)
  • Gloves: Double-gloving is mandatory.

    • Inner: Nitrile (4 mil).

    • Outer: Laminate film (Silver Shield/4H) or thick Nitrile (8 mil) for prolonged handling.

    • Rationale: Nitroso compounds are lipophilic and small; they can permeate standard latex/thin nitrile rapidly.

  • Respiratory: If working outside a glove box, use a P100/OV (Organic Vapor) respirator.

  • Eye: Chemical splash goggles (safety glasses are insufficient for liquids).

C. Storage Conditions
  • Temperature: Store at -20°C .

    • Reason: Low temperature favors the stable dimer form and retards decomposition.

  • Light: Amber vials or aluminum foil wrap.

    • Reason: Nitroso compounds undergo photodissociation.

  • Atmosphere: Store under Argon or Nitrogen.

Emergency Response & Deactivation

Principle: Convert the reactive nitroso group into a kinetically stable form (Amine or Nitro) before disposal.

Spills
  • Evacuate the immediate area.

  • Don PPE (including respirator).

  • Cover spill with a slurry of activated charcoal or vermiculite.

Chemical Deactivation (Quenching)

Do not dispose of active nitroso waste directly. Deactivate it first.

  • Method A (Oxidation - Preferred):

    • Treat waste with excess aqueous Sodium Hypochlorite (Bleach) or Oxone .

    • Result: Converts Nitroso (

      
      ) 
      
      
      
      Nitro (
      
      
      ). The nitro analog (5-methyl-2-nitropyridine) is stable and easier to handle as standard hazardous waste.
  • Method B (Reduction):

    • Treat with aqueous Sodium Dithionite (

      
      )  or Sodium Borohydride .
      
    • Result: Converts Nitroso

      
       Amine. Note: The amine may still be toxic but is less reactive.
      

Deactivation Spill Spill / Waste (5-methyl-2-nitroso-) Decision Select Quench Method Spill->Decision Oxidation Add Bleach/Oxone (Oxidation) Decision->Oxidation Preferred Reduction Add Na2S2O4 (Reduction) Decision->Reduction Alternative NitroProduct Product: 5-methyl-2-nitropyridine (Stable Solid) Oxidation->NitroProduct AmineProduct Product: 2-amino-5-methylpyridine (Toxic but Stable) Reduction->AmineProduct Disposal Dispose as Haz Waste NitroProduct->Disposal AmineProduct->Disposal

Figure 2: Decision tree for chemical deactivation of nitroso residues.

Synthesis & Stability (Context for Researchers)

If you are synthesizing this compound in-situ (e.g., via oxidation of 2-amino-5-methylpyridine with Oxone), be aware of the thermal instability .

  • Isolation: Avoid high-vacuum drying at elevated temperatures, which can sublime the monomer.

  • Drying: Use a desiccator at room temperature or below.

  • Solvents: Avoid nucleophilic solvents (like ethanol) for long-term storage, as they may react with the nitroso group over time.

References

  • PubChem. (n.d.). Pyridine, nitroso- (CID 149263) - Safety and Hazards. National Library of Medicine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). C&L Inventory: 2-nitrosopyridine. Retrieved from [Link]

  • Beilstein J. Org. Chem. (2014). Tautomerism and dimerization of nitroso compounds. (General reference for nitroso-dimer equilibrium mechanics).
  • Lijinsky, W. (1992). Chemistry and Biology of N-Nitroso Compounds. Cambridge University Press.

Sources

Foundational

Comparative Technical Guide: 5-Methyl-2-nitrosopyridine vs. 2-Nitro-5-methylpyridine

The following technical guide details the structural, synthetic, and functional divergences between 5-methyl-2-nitrosopyridine and 2-nitro-5-methylpyridine . Executive Summary: The Stability vs.

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, synthetic, and functional divergences between 5-methyl-2-nitrosopyridine and 2-nitro-5-methylpyridine .

Executive Summary: The Stability vs. Reactivity Trade-off

For researchers in medicinal chemistry and organic synthesis, distinguishing these two isomers is a matter of selecting between a stable building block and a transient reactive intermediate .

  • 2-Nitro-5-methylpyridine is a stable, commercially available "brick." It is primarily used as a precursor to 2-amino-5-methylpyridine or as an electrophilic scaffold for nucleophilic aromatic substitution (

    
    ).
    
  • 5-Methyl-2-nitrosopyridine is a highly reactive "mortar." It is rarely isolated due to dimerization but is generated in situ to serve as a potent dienophile in Hetero-Diels-Alder (HDA) reactions, particularly for functionalizing complex natural products (e.g., thebaine, vitamin D analogs).

Chemical Identity & Physical Properties

The fundamental difference lies in the oxidation state of the nitrogen atom attached to the pyridine ring:


 for the nitro group and 

for the nitroso group.
Feature2-Nitro-5-methylpyridine 5-Methyl-2-nitrosopyridine
CAS Registry 21203-68-9 104712-04-1 (Rare)
Functional Group Nitro (

)
Nitroso (

)
Oxidation State (N) +3+1
Appearance Yellow crystalline solidGreen/Blue oil (monomer)

Tan solid (dimer)
Stability High; shelf-stable at RTLow; dimerizes rapidly; light-sensitive
Primary Reactivity Reduction,

Hetero-Diels-Alder (Dienophile)
Solubility Soluble in DCM, EtOAc, MeOHSoluble in DCM,

(Green solution)
Structural Visualization

G cluster_0 Stable Precursor cluster_1 Reactive Intermediate Nitro 2-Nitro-5-methylpyridine (Stable NO2 group) Target: Reduction / SNAr Nitroso 5-Methyl-2-nitrosopyridine (Reactive N=O group) Target: Diels-Alder Cycloaddition Nitro->Nitroso  Chemical Relationship   (Reduction of Nitro or Oxidation of Amine)

Figure 1: Functional classification of the two isomers.

Synthetic Pathways & Production

A. 2-Nitro-5-methylpyridine (The Stable Isomer)

Direct nitration of 3-picoline (3-methylpyridine) is difficult due to the electron-deficient nature of the pyridine ring. Industrial synthesis typically utilizes N-oxide activation or rearrangement protocols.

  • Mechanism: 3-Picoline

    
     3-Picoline N-oxide 
    
    
    
    Nitration (ortho to N-oxide)
    
    
    Deoxygenation.
  • Key Reagents:

    
     (oxidation), 
    
    
    
    (nitration),
    
    
    (reduction).
B. 5-Methyl-2-nitrosopyridine (The Reactive Isomer)

This compound is almost exclusively synthesized via the oxidation of 2-amino-5-methylpyridine . It is often prepared in situ to avoid dimerization (azodioxy formation).

  • Mechanism: Oxidative dehydrogenation of the primary amine.

  • Key Reagents: Oxone (

    
    ) in DCM/Water or 
    
    
    
    -CPBA.
Synthesis Workflow Diagram

Synthesis Amine 2-Amino-5-methylpyridine (Common Precursor) Nitroso 5-Methyl-2-nitrosopyridine (Green Solution / Transient) Amine->Nitroso Oxone (KHSO5) or m-CPBA (Oxidative Dehydrogenation) Picoline 3-Methylpyridine (Beta-Picoline) N_Oxide N-Oxide Intermediate Picoline->N_Oxide H2O2 / AcOH Nitro 2-Nitro-5-methylpyridine (Yellow Solid) Nitro->Amine H2 / Pd-C (Reduction) N_Oxide->Nitro 1. HNO3/H2SO4 2. PCl3 (Deoxygenation)

Figure 2: Divergent synthetic pathways originating from methylpyridine derivatives.

Reactivity Profile: The "Why" Behind the Choice

The Nitro Group ( ): Electrophilic Activation

The nitro group acts as a strong electron-withdrawing group (EWG), deactivating the ring toward electrophilic attack but activating the C2 and C6 positions for Nucleophilic Aromatic Substitution (


).
  • Primary Utility: Replacing the nitro group with nucleophiles (amines, alkoxides) or reducing it to an amine to build complex pharmaceutical scaffolds (e.g., JAK2 inhibitors).

The Nitroso Group ( ): The Super-Dienophile

The nitroso moiety possesses a low-lying LUMO (Lowest Unoccupied Molecular Orbital), making it an exceptional dienophile.

  • Mechanism: It undergoes Hetero-Diels-Alder (HDA) reactions with conjugated dienes to form 3,6-dihydro-1,2-oxazines.

  • Selectivity: 2-Nitrosopyridines are particularly valued because they react cleanly with complex dienes (like thebaine or ergosterol) under mild conditions where other dienophiles fail.

Reaction Pathway Comparison

Reactivity cluster_mech Mechanism Type Nitro 2-Nitro-5-methylpyridine ProductA 2-Amino-5-methylpyridine Nitro->ProductA Reduction (H2/Pd or Fe/HCl) Nitroso 5-Methyl-2-nitrosopyridine ProductB 1,2-Oxazine Adduct (Cycloaddition Product) Nitroso->ProductB Diels-Alder (with Diene)

Figure 3: Distinct reaction manifolds: Reduction vs. Cycloaddition.

Experimental Protocols

Protocol A: In Situ Generation of 5-Methyl-2-nitrosopyridine for Diels-Alder

Use this protocol when functionalizing a diene (e.g., Thebaine).

  • Preparation: Dissolve 2-amino-5-methylpyridine (1.0 equiv) in DCM.

  • Oxidation: Add a solution of Oxone (

    
    , 2.0 equiv) in water dropwise at 
    
    
    
    with vigorous stirring.
  • Observation: The organic phase will turn a characteristic green/blue color, indicating the formation of the nitroso monomer.

  • Trapping: Add the target diene (1.0 equiv) immediately to the biphasic mixture.

  • Completion: Stir at room temperature for 1-4 hours. The green color will fade as the nitroso compound is consumed in the cycloaddition.

  • Workup: Separate layers, wash with water, dry over

    
    , and concentrate.
    
Protocol B: Reduction of 2-Nitro-5-methylpyridine

Use this protocol to synthesize the amine precursor.

  • Setup: Charge a hydrogenation vessel with 2-nitro-5-methylpyridine (1.0 g) and MeOH (20 mL).

  • Catalyst: Add 10% Pd/C (5 wt%).

  • Reaction: Pressurize with

    
     (30 psi) and stir at RT for 2 hours.
    
  • Purification: Filter through Celite to remove Pd/C. Concentrate filtrate to yield 2-amino-5-methylpyridine (White solid).

Analytical Differentiation

Technique2-Nitro-5-methylpyridine5-Methyl-2-nitrosopyridine
UV-Vis

nm (Yellow)

nm (Weak

, Green)
IR Spectroscopy Strong bands at

(

)
Band at

(

monomer)
NMR (

)
Aromatic protons shifted downfield due to strong EWG effect of

.[1]
Broadening may occur due to monomer-dimer equilibrium.

References

  • Synthesis of 2-Nitrosopyridines via Oxidation : Journal of Organic Chemistry. "Oxidative transformation of 2-aminopyridines to 2-nitrosopyridines using Oxone."

  • Diels-Alder Reactivity of Nitroso Compounds : Chemical Reviews. "Hetero-Diels-Alder reactions of nitroso compounds: A review."

  • Properties of 2-Nitro-5-methylpyridine : PubChem Compound Summary. "2-Methyl-5-nitropyridine (CID 2794552)."

  • Nitration of Pyridine Derivatives : Journal of the Chemical Society, Perkin Transactions 1. "Nitration of pyridine N-oxides and subsequent reduction."

  • Genotoxicity of Nitroso Compounds : Toxicology Letters. "Mutagenicity and cytotoxicity of nitroso-pyridine derivatives."

Sources

Exploratory

A Methodological Guide to the Crystallographic and Geometric Analysis of 5-Methyl-2-nitrosopyridine

Abstract This technical guide provides a comprehensive framework for the determination of crystallographic data and molecular geometry for the novel compound 5-methyl-2-nitrosopyridine. In the absence of publicly availab...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the determination of crystallographic data and molecular geometry for the novel compound 5-methyl-2-nitrosopyridine. In the absence of publicly available experimental data for this specific molecule, this document serves as a procedural whitepaper, detailing the necessary steps from synthesis and crystallization to advanced structural elucidation techniques. It is intended for researchers, scientists, and drug development professionals engaged in the characterization of new chemical entities. The methodologies outlined herein are grounded in established principles of synthetic chemistry, crystallography, and computational modeling, providing a robust pathway for obtaining high-fidelity structural information.

Introduction: The Significance of Structural Elucidation

The precise three-dimensional arrangement of atoms within a molecule is fundamental to its chemical and physical properties. For drug development professionals, understanding the molecular geometry of a compound is a critical component of rational drug design, influencing its interaction with biological targets. The nitroso group, while a simple functional group, can impart unique electronic and steric characteristics to a molecule, making compounds like 5-methyl-2-nitrosopyridine intriguing targets for further study. This guide provides a roadmap for the complete structural characterization of this and similar novel small molecules.

Synthesis and Purification of 5-Methyl-2-nitrosopyridine

The first crucial step is the synthesis of high-purity 5-methyl-2-nitrosopyridine. A plausible and efficient synthetic route involves the oxidation of the corresponding amine, 2-amino-5-methylpyridine.

Proposed Synthetic Pathway

A common method for the synthesis of 2-nitrosopyridines is the oxidation of 2-aminopyridines. This can be achieved using a variety of oxidizing agents. A particularly effective method involves the use of a peroxy acid, such as peracetic acid, in a suitable solvent like glacial acetic acid.[1]

Synthesis 2-Amino-5-methylpyridine 2-Amino-5-methylpyridine 5-Methyl-2-nitrosopyridine 5-Methyl-2-nitrosopyridine 2-Amino-5-methylpyridine->5-Methyl-2-nitrosopyridine Peracetic Acid, Glacial Acetic Acid

Caption: Proposed synthesis of 5-methyl-2-nitrosopyridine.

Experimental Protocol: Synthesis
  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-5-methylpyridine in glacial acetic acid.

  • Oxidation: Slowly add a solution of peracetic acid dropwise to the stirred solution at a controlled temperature (typically 0-5 °C) to manage the exothermic reaction.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is carefully quenched, and the product is extracted into an organic solvent. The organic layer is then washed, dried, and the solvent removed under reduced pressure.

Purification

The crude product should be purified to ≥99% purity to be suitable for crystallization. This is typically achieved through column chromatography on silica gel, followed by recrystallization.

Crystallization: The Gateway to X-ray Diffraction

Obtaining a high-quality single crystal is often the most challenging step in a crystallographic study.[2] The process of recrystallization is employed to grow these crystals from a purified sample.[3][4]

Solvent Selection

The ideal solvent for recrystallization should dissolve the compound sparingly at room temperature but completely at its boiling point. A two-solvent system can also be effective, where the compound is soluble in the first solvent and insoluble in the second (the anti-solvent).[5]

Experimental Protocol: Recrystallization
  • Dissolution: Dissolve the purified 5-methyl-2-nitrosopyridine in a minimal amount of a suitable hot solvent.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration to remove them.

  • Slow Cooling: Allow the solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, well-ordered crystals.

  • Inducing Crystallization: If crystals do not form spontaneously, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.

  • Further Cooling: Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Drying: Dry the crystals thoroughly before proceeding to X-ray diffraction analysis.

Recrystallization cluster_0 Solution Preparation cluster_1 Crystal Growth cluster_2 Isolation Dissolve in hot solvent Dissolve in hot solvent Hot filtration Hot filtration Dissolve in hot solvent->Hot filtration Slow cooling Slow cooling Hot filtration->Slow cooling Induce crystallization Induce crystallization Slow cooling->Induce crystallization Cool in ice bath Cool in ice bath Induce crystallization->Cool in ice bath Vacuum filtration Vacuum filtration Wash with cold solvent Wash with cold solvent Vacuum filtration->Wash with cold solvent Drying Drying Wash with cold solvent->Drying XRD_Workflow Crystal Mounting Crystal Mounting Data Collection Data Collection Crystal Mounting->Data Collection X-ray Diffractometer Structure Solution Structure Solution Data Collection->Structure Solution Direct Methods/Patterson Structure Refinement Structure Refinement Structure Solution->Structure Refinement Least-Squares Validation & Analysis Validation & Analysis Structure Refinement->Validation & Analysis

Caption: Single-crystal X-ray diffraction workflow.

Data Collection and Processing

A single crystal is mounted on a goniometer head and placed in a stream of X-rays. As the crystal is rotated, a detector collects the diffraction pattern. [6]This raw data is then processed to yield a set of reflection intensities and their corresponding Miller indices.

Structure Solution and Refinement

The phases of the diffracted X-rays, which are lost during the experiment, are determined using computational methods such as direct methods or the Patterson function. [7][8]This initial model is then refined using a least-squares algorithm to best fit the experimental data.

Reporting Crystallographic Data

The final structural information is typically reported in a Crystallographic Information File (CIF). [9][10]This standardized format contains all the necessary information about the crystal structure, including unit cell parameters, atomic coordinates, and bond distances and angles. The International Union of Crystallography (IUCr) provides guidelines for the publication of crystallographic data. [11][12][13]

Parameter Description Example (Hypothetical)
Crystal System The crystal system describes the symmetry of the unit cell. Monoclinic
Space Group The space group is a more detailed description of the crystal's symmetry. P2₁/c
Unit Cell Dimensions The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). a = 5.12 Å, b = 12.34 Å, c = 8.76 Å, β = 98.7°
Z The number of molecules in the unit cell. 4

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | R1 = 0.045 |

Table 1: Key Crystallographic Parameters to be Determined.

Computational Molecular Geometry Optimization

In parallel with or in the absence of experimental data, Density Functional Theory (DFT) calculations can provide valuable insights into the molecular geometry of 5-methyl-2-nitrosopyridine. [14][15][16][17]

Principles of DFT

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. [18]It is widely used to predict molecular geometries, vibrational frequencies, and other properties of molecules.

Computational Protocol
  • Input Structure: A starting 3D structure of 5-methyl-2-nitrosopyridine is generated.

  • Method Selection: A suitable functional and basis set are chosen. For organic molecules, the B3LYP functional with the 6-31G* basis set is a common and reliable choice for geometry optimization. [19][20][21][22]3. Geometry Optimization: The energy of the molecule is minimized with respect to the positions of its atoms, resulting in a predicted equilibrium geometry.

  • Frequency Calculation: A frequency calculation is performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

DFT_Workflow Build Initial Structure Build Initial Structure Select Functional & Basis Set Select Functional & Basis Set Build Initial Structure->Select Functional & Basis Set e.g., B3LYP/6-31G* Geometry Optimization Geometry Optimization Select Functional & Basis Set->Geometry Optimization Frequency Calculation Frequency Calculation Geometry Optimization->Frequency Calculation Verify Minimum Predicted Molecular Geometry Predicted Molecular Geometry Frequency Calculation->Predicted Molecular Geometry

Caption: Workflow for DFT-based geometry optimization.

Analysis of Molecular Geometry

The output of the DFT calculation will provide detailed information on the molecule's geometry, which can be compared with or used to supplement experimental data.

Geometric Parameter Description
Bond Lengths The distances between bonded atoms.
Bond Angles The angles formed by three connected atoms.
Torsion (Dihedral) Angles The angle between two planes defined by four atoms.

Table 2: Key Molecular Geometry Parameters to be Determined.

Spectroscopic Characterization

While not providing direct 3D structural data, spectroscopic techniques are essential for confirming the identity and purity of the synthesized 5-methyl-2-nitrosopyridine.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the connectivity of the atoms in the molecule.

  • Mass Spectrometry (MS): MS will determine the molecular weight of the compound and can provide information about its fragmentation pattern, which is characteristic of N-nitroso compounds. [23][24][25][26][27]* Infrared (IR) Spectroscopy: IR spectroscopy will identify the presence of key functional groups, such as the N=O stretch of the nitroso group.

Conclusion

The comprehensive characterization of a novel molecule such as 5-methyl-2-nitrosopyridine is a multi-faceted process that integrates synthetic chemistry, crystallography, and computational modeling. This guide has outlined a systematic and robust methodology for researchers to follow, from the initial synthesis and purification to the ultimate determination of its precise three-dimensional structure. By adhering to these well-established protocols, scientists can generate high-quality, publishable data that will contribute to a deeper understanding of the structure-property relationships of this and other new chemical entities.

References

  • CCP4. (2025). Solve a small-molecule structure. CCP4 Wiki. Retrieved from [Link]

  • Palatinus, L., et al. (2021). Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution.
  • AZoM. (2025). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]

  • Stolar, T., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1813-1825.
  • Research Data Alliance. (n.d.). Crystallography. Metadata Standards Catalog. Retrieved from [Link]

  • Inorganic Chemistry. (n.d.). Crystallographic Instructions for Authors. Retrieved from [Link]

  • Taily, I. V., et al. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Molecules, 25(22), 5395.
  • El-Awa, A., & Elzanate, A. M. (2025). A novel synthetic route to nitrosopyridine-2(1H)-thiones and nitroso-N-arylpyridones.
  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • NanoImaging Services. (2022). Crystallographer's Toolbox for Structure Determination. Retrieved from [Link]

  • SlideShare. (n.d.). computional study of small organic molecular using density functional theory (DFT). Retrieved from [Link]

  • Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]

  • International Union of Crystallography. (2011). Publication standards for crystal structures. Retrieved from [Link]

  • Inpressco. (2014). Density Function Theory B3LYP/6-31G**Calculation of Geometry Optimization and Energies of Donor-Bridge-Acceptor. International Journal of Current Research and Review, 6(15), 1-8.
  • University of Toronto. (n.d.). RECRYSTALLISATION. Retrieved from [Link]

  • Hall, S. R., Allen, F. H., & Brown, I. D. (1991). CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange. Acta Crystallographica Section A: Foundations of Crystallography, 47(6), 655-685.
  • Carleton College. (2007). Single-crystal X-ray Diffraction. Retrieved from [Link]

  • ResearchGate. (n.d.). B3LYP/6-31G* geometry optimization for the indicated molecular...* Retrieved from [Link]

  • Supplementary data. (n.d.). Full geometry optimization at the B3LYP/6-31G(d) level of approximation. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). MolE8: finding DFT potential energy surface minima values from force-field optimised organic molecules with new machine learning representations. Chemical Science. Retrieved from [Link]

  • arXiv. (2025). On the practical applicability of modern DFT functionals for chemical computations. Case study of DM21 applicability for geometry optimization. Retrieved from [Link]

  • ResearchGate. (2025). Development and application of an LC-MS/MS method for the detection of N-nitrosochlordiazepoxide as a potential genotoxic impurity. Retrieved from [Link]

  • Movassaghi, M., & Hill, M. D. (2006). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Journal of the American Chemical Society, 128(45), 14254–14255.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Capelli, S. C., et al. (2021). A Computational Protocol Combining DFT and Cheminformatics for Prediction of pH-Dependent Redox Potentials. Molecules, 26(13), 3986.
  • Rainey, W. T., Christie, W. H., Pritchard, C. A., & Lijinsky, W. (1976). Mass Spectra of N-Nitroso Compounds.
  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

  • Grimme, S., & Brandenburg, J. G. (2022). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Chemistry–A European Journal, 28(48), e202200821.
  • Matter Modeling Stack Exchange. (2025). What software shall I use for DFT on an organic molecule? Retrieved from [Link]

  • IUCr Journals. (n.d.). Standards for Crystallographic Publishing. Retrieved from [Link]

  • MIT News. (2025). New computational chemistry techniques accelerate the prediction of molecules and materials. Retrieved from [Link]

  • Gough, T. A. (1978). Determination of N-nitroso compounds by mass spectrometry. A review. Analyst, 103(1229), 785-806.
  • NAISS. (2023). DFT calculation of small molecules for the lundberg lab. Retrieved from [Link]

  • YouTube. (2020). What is Single Crystal X-ray Diffraction? Retrieved from [Link]

  • Excillum. (2023). High resolution molecular structure determination: Complementarity of single crystal X-ray and electron diffraction techniques. Retrieved from [Link]

  • ChemRxiv. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. Retrieved from [Link]

  • PubMed. (n.d.). Determination of N-nitroso compounds by mass spectrometry. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of preparation method of 2 nitro 5 bromopyridines.
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  • MDPI. (2021). Comparison of Molecular Geometry Optimization Methods Based on Molecular Descriptors. International Journal of Molecular Sciences, 22(22), 12229.
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  • ResearchGate. (n.d.). A General and Efficient 2-Amination of Pyridines and Quinolines. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Note: Selective Synthesis of 5-Methyl-2-nitrosopyridine via Biphasic Oxidation

Topic: Step-by-step synthesis of Pyridine, 5-methyl-2-nitroso- from 2-amino-5-methylpyridine Content Type: Application Note & Protocol Audience: Researchers, scientists, and drug development professionals. Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Step-by-step synthesis of Pyridine, 5-methyl-2-nitroso- from 2-amino-5-methylpyridine Content Type: Application Note & Protocol Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This guide details the synthesis of 5-methyl-2-nitrosopyridine from 2-amino-5-methylpyridine . While primary aromatic amines are routinely oxidized to nitro compounds, stopping the oxidation selectively at the nitroso stage is chemically challenging due to the high reactivity of the intermediate and the thermodynamic stability of the fully oxidized nitro species.

The protocol utilizes a biphasic Oxone® (potassium peroxymonosulfate) oxidation system . This method is favored for its operational simplicity and high selectivity, minimizing the formation of the corresponding nitro-pyridine or pyridine N-oxide side products.

Critical Chemical Insight: Researchers must recognize that 2-nitrosopyridines exist in a dynamic equilibrium between the monomeric nitroso form (typically green/blue in solution) and the azodioxy dimer (colorless or yellow solid). Successful isolation requires understanding and manipulating this equilibrium.

Strategic Analysis & Reaction Mechanism

The Chemical Challenge

The transformation involves the oxidation of an exocyclic primary amine on an electron-deficient pyridine ring.

  • Selectivity: The oxidant must attack the exocyclic amine without oxidizing the ring nitrogen (forming an N-oxide) or over-oxidizing the product to 2-nitro-5-methylpyridine.

  • Dimerization: 2-Nitrosopyridines possess a lone pair on the ring nitrogen that facilitates strong dimerization into azodioxy species, unlike typical nitrosobenzenes.

The Solution: Oxone® Oxidation

Oxone (2KHSO₅·KHSO₄·K₂SO₄) serves as the oxygen transfer agent.

  • Mechanism: The peroxymonosulfate anion (HSO₅⁻) performs a nucleophilic attack on the amine nitrogen, followed by elimination to form the hydroxylamine intermediate. A second oxidation yields the nitroso compound.

  • Biphasic Advantage: Using a Dichloromethane (DCM) and Water system allows the inorganic oxidant to remain in the aqueous phase while the lipophilic amine and product partition into the organic phase. This phase separation protects the sensitive nitroso product from over-oxidation.

Reaction Pathway Diagram (DOT)

ReactionPathway Start 2-Amino-5-methylpyridine Inter Hydroxylamine Intermediate (Unstable) Start->Inter Oxone (1 eq) Oxidation Product 5-Methyl-2-nitrosopyridine (Monomer - Green/Blue) Inter->Product Oxone (1 eq) Oxidation (-H2O) Dimer Azodioxy Dimer (Solid - Yellow/Colorless) Product->Dimer Dimerization (Equilibrium) Side1 Side Product: 2-Nitro-5-methylpyridine Product->Side1 Over-oxidation (Excess Oxone)

Figure 1: Reaction pathway illustrating the stepwise oxidation and the critical monomer-dimer equilibrium.

Experimental Protocol

Reagents and Materials
ReagentMW ( g/mol )EquivalentsRole
2-Amino-5-methylpyridine 108.141.0Starting Material
Oxone® 614.762.0 - 2.2Oxidant
Dichloromethane (DCM) 84.93SolventOrganic Phase
Distilled Water 18.02SolventAqueous Phase
Sodium Sulfate (Na₂SO₄) 142.04N/ADrying Agent
Step-by-Step Methodology
Step 1: Preparation of the Biphasic System
  • Dissolve 2-amino-5-methylpyridine (1.0 g, 9.25 mmol) in DCM (40 mL) in a round-bottom flask.

    • Note: Ensure the amine is fully dissolved. The solution should be clear/light yellow.

  • Prepare a separate solution of Oxone® (12.5 g, ~20.3 mmol, 2.2 eq) in Distilled Water (40 mL).

    • Tech Tip: Oxone dissolves slowly. Mild sonication can accelerate dissolution. Ensure the solution is at room temperature before use.

Step 2: Oxidation Reaction[1]
  • Add the aqueous Oxone solution to the DCM solution in a single portion.

  • Stir the biphasic mixture vigorously at Room Temperature (20–25°C) .

    • Critical: Vigorous stirring is essential to maximize the interfacial surface area for the reaction to occur.

  • Monitor the reaction by TLC (Thin Layer Chromatography) or visual inspection.

    • Visual Cue: The organic (DCM) layer typically turns a distinct green or blue color . This indicates the formation of the monomeric nitroso species.

    • Timeframe: Reaction is usually complete within 1–3 hours.

Step 3: Workup and Isolation
  • Separate the layers using a separatory funnel. Collect the organic (DCM) layer (green/blue).

  • Extract the aqueous layer with fresh DCM (2 x 20 mL) to recover any remaining product.

  • Combine the organic layers.[2]

  • Wash the combined organics with Water (1 x 30 mL) and then Brine (1 x 30 mL) to remove residual salts.

  • Dry the organic phase over anhydrous Na₂SO₄ .

  • Filter off the drying agent and concentrate the filtrate under reduced pressure (Rotary Evaporator) at low temperature (< 30°C) .

    • Caution: Nitroso compounds are heat sensitive. Do not overheat.

    • Observation: As the solvent is removed, the green oil will likely solidify into a yellow or colorless solid (the dimer).

Step 4: Purification (If necessary)
  • If TLC indicates impurities (e.g., starting amine or nitro over-oxidation), purify via Flash Column Chromatography .

  • Stationary Phase: Silica Gel.

  • Eluent: Hexane:Ethyl Acetate (Gradient, typically starting 9:1).

    • Note: The nitroso compound moves differently depending on its aggregation state. The monomer is less polar than the dimer.

Characterization & Validation

Visual Validation (Self-Validating System)

The most immediate confirmation of success is the solvatochromic behavior :

  • In Solution (DCM/CHCl₃): Deep Green or Blue (Monomer).

  • Solid State: Yellow or Colorless (Dimer).

  • Test: Dissolve a small amount of the isolated solid in DCM. If it turns green instantly, you have the nitroso compound.

NMR Spectroscopy

The NMR spectrum will likely show signals for both the monomer and the dimer, depending on the solvent and concentration.

  • Monomer (Green): Paramagnetic broadening may sometimes be observed, or distinct downfield shifts due to the electron-withdrawing nitroso group.

  • Dimer (Yellow): Shows sharp, distinct peaks. The chemical shifts will differ significantly from the starting amine.

    • Look for: Disappearance of the broad NH₂ signal (usually around 4.0–6.0 ppm).

UV-Vis Spectroscopy
  • Target Feature: A weak, forbidden

    
     transition band in the visible region (650–750 nm), responsible for the green/blue color of the monomer.
    

Troubleshooting Guide

ObservationDiagnosisCorrective Action
No color change (remains colorless) Reaction failed or slow kinetics.Ensure stirring is vigorous. Check Oxone quality (it degrades with moisture). Increase time.
Product is yellow in solution Over-oxidation to Nitro or exclusive Dimer presence.Check TLC. If Nitro (Rf usually higher), reduce Oxone equivalents to 1.5 eq next time. If Dimer, heat gently to see if it turns green (dissociation).
Low Yield Product lost in aqueous phase or decomposed.Ensure thorough extraction (3x). Keep rotary evaporator bath cool (<30°C) to prevent thermal decomposition.

References

  • Solid- and solution-state structures of 2-nitrosopyridine and its 3- and 4-methyl derivatives. Journal of the Chemical Society, Perkin Transactions 2. (Detailed analysis of the monomer-dimer equilibrium and crystal structures of methyl-substituted 2-nitrosopyridines).

  • Quantum Chemical Calculations of Monomer–Dimer Equilibria of Aromatic C-Nitroso Compounds. The Journal of Physical Chemistry A. (Thermodynamic data on the dimerization of 2-nitrosopyridines).

  • Oxidation of Amines with Oxone.Journal of Organic Chemistry. (General methodology for converting primary amines to nitroso compounds using Peroxymonosulfate). Note: Refer to general texts on Oxone oxidation for the standard biphasic protocol.
  • 2-Nitrosopyridine. MedChemExpress Product Data. (Commercial availability and usage as a Diels-Alder reagent).

Sources

Application

Application Notes and Protocols: 5-Methyl-2-nitrosopyridine as a Versatile Ligand in Transition Metal Coordination Chemistry

Abstract This technical guide provides an in-depth exploration of 5-methyl-2-nitrosopyridine as a versatile ligand for the synthesis of novel transition metal complexes. We present a validated, step-by-step protocol for...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of 5-methyl-2-nitrosopyridine as a versatile ligand for the synthesis of novel transition metal complexes. We present a validated, step-by-step protocol for the synthesis of the ligand via the oxidation of 2-amino-5-methylpyridine, a more reliable route than the reduction of the corresponding nitropyridine. The guide elucidates the diverse coordination modes of the ligand, which can act as a monodentate, bidentate chelating, or bridging unit. A general protocol for the synthesis of transition metal complexes is detailed, accompanied by a comprehensive discussion on characterization techniques, with a focus on infrared spectroscopy as a diagnostic tool. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique electronic and steric properties of substituted nitrosopyridines to design functional coordination compounds for applications in catalysis, materials science, and bioinorganic chemistry.

Introduction: The Unique Potential of Nitrosopyridine Ligands

The pyridine ring is a foundational scaffold in coordination chemistry, prized for its robust σ-donating ability and π-accepting character. The introduction of a nitroso (–N=O) substituent at the 2-position dramatically alters the electronic landscape of the ring, creating a "non-innocent" ligand with a low-lying π* orbital. This feature facilitates strong back-bonding from the metal center and imparts redox activity to the ligand itself.

5-Methyl-2-nitrosopyridine is a particularly intriguing ligand for several reasons:

  • Versatile Coordination: The presence of three potential donor atoms (the pyridine nitrogen, the nitroso nitrogen, and the nitroso oxygen) allows for multiple coordination modes, enabling the construction of diverse molecular architectures from simple mononuclear complexes to intricate coordination polymers.

  • Electronic Tuning: The methyl group at the 5-position acts as a weak electron-donating group, subtly modifying the electronic properties of the pyridine ring and, consequently, the ligand field strength and redox potential of the resulting metal complexes.

  • Steric Influence: The methyl group provides steric bulk that can influence the geometry and stability of the final complex, potentially favoring specific isomers or preventing unwanted side reactions.

The resulting transition metal complexes of 5-methyl-2-nitrosopyridine are promising candidates for a range of applications. The coordinated nitroso group can mimic the binding of nitric oxide (NO) to metalloproteins, making these complexes valuable models for bioinorganic studies and potential NO-releasing therapeutic agents.[1][2] Furthermore, the redox-active nature of the ligand-metal ensemble suggests potential applications in catalysis and the development of novel electronic materials.[1]

Synthesis of the Ligand: 5-Methyl-2-nitrosopyridine

Synthetic Strategy: Oxidation as the Method of Choice

While the reduction of 2-nitropyridines can, in principle, yield 2-nitrosopyridines, the reaction is often difficult to control and can lead to over-reduction to the amine or the formation of side products like hydroxylamines.[3][4] A more robust and widely adopted strategy for synthesizing 2-nitrosopyridines is the oxidation of the corresponding 2-aminopyridine.[5] This method utilizes peroxymonosulfuric acid (Caro's acid), prepared in situ, to achieve a clean and efficient transformation.

cluster_0 Ligand Synthesis Workflow A 2-Amino-5-methylpyridine (Precursor) C Controlled Oxidation Reaction (T < 5 °C) A->C B In Situ Preparation of Caro's Acid (H₂SO₅) B->C D Neutralization & Work-up C->D E Purification (Column Chromatography) D->E F 5-Methyl-2-nitrosopyridine (Final Product) E->F

Figure 1: General workflow for the synthesis of 5-methyl-2-nitrosopyridine.
Table 1: Physicochemical Properties of Key Reagents
Property2-Amino-5-methylpyridine (Precursor)5-Methyl-2-nitrosopyridine (Product)
Molecular Formula C₆H₈N₂C₆H₆N₂O
Molecular Weight 108.14 g/mol 122.12 g/mol
Appearance White to beige crystalline solidGreen or brown solid
Melting Point 76-78 °C~38-42 °C (decomposes)
CAS Number 1603-41-416738-45-3
Protocol 1: Synthesis of 5-Methyl-2-nitrosopyridine

Causality: This protocol relies on the powerful oxidizing nature of Caro's acid. The reaction is performed at low temperature to prevent over-oxidation and decomposition of the thermally sensitive nitroso product. The slow, controlled addition of the oxidant to the substrate is critical for selectivity and safety.

Materials:

  • 2-Amino-5-methylpyridine (1.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Potassium Peroxymonosulfate (Oxone®) or Ammonium Persulfate ((NH₄)₂S₂O₈) (approx. 2.2 eq)

  • Deionized Water

  • Dichloromethane (DCM) or Diethyl Ether

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ice bath, dropping funnel, standard glassware

Procedure:

  • Prepare Oxidant Solution (Caro's Acid): In a flask cooled in an ice-salt bath (target -5 to 0 °C), carefully add potassium peroxymonosulfate (or ammonium persulfate) in small portions to concentrated sulfuric acid with vigorous stirring. Maintain the temperature below 10 °C throughout the addition. Stir the resulting slurry for 15-20 minutes in the cold bath until it is ready for use.

  • Prepare Substrate Solution: In a separate three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-amino-5-methylpyridine in concentrated sulfuric acid. Cool this solution to 0-5 °C using an ice bath.

  • Oxidation Reaction: Slowly add the prepared Caro's acid solution dropwise to the stirred 2-amino-5-methylpyridine solution. Crucial: Maintain the internal reaction temperature below 5 °C at all times. The reaction mixture will typically develop a deep green or brown color.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully and slowly pour the reaction mixture onto a large volume of crushed ice. This step is highly exothermic.

  • Neutralization: Slowly neutralize the cold aqueous solution by adding a saturated NaHCO₃ solution or solid NaHCO₃ in portions until the pH is approximately 7-8. The solution color may change.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x volume). Combine the organic layers.

  • Drying and Solvent Removal: Dry the combined organic layers over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator. The crude product is typically a green or brown solid.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient eluent system (e.g., starting with hexane and gradually increasing the proportion of ethyl acetate) to yield the pure 5-methyl-2-nitrosopyridine.

Coordination Chemistry with Transition Metals

General Principles & Coordination Modes

5-Methyl-2-nitrosopyridine is a highly versatile ligand capable of adopting several coordination modes, which dictates the final geometry and properties of the metal complex. The preferred mode depends on the metal ion's nature (hardness/softness), its oxidation state, and the presence of other ancillary ligands.

Figure 2: Potential coordination modes of the 5-methyl-2-nitrosopyridine ligand.
Protocol 2: Synthesis of a Representative Complex: [M(5-Me-2-NO-py)₂Cl₂]

Causality: This general protocol illustrates the direct reaction between the synthesized ligand and a transition metal salt. The choice of solvent is critical; it must dissolve both reactants without coordinating to the metal more strongly than the ligand itself. A 2:1 ligand-to-metal molar ratio is used to favor the formation of a bis-ligand complex, a common stoichiometry. The reaction is often performed under an inert atmosphere because the coordinated nitroso group can be susceptible to oxidation or reduction.

Materials:

  • 5-Methyl-2-nitrosopyridine (2.1 eq)

  • Metal(II) chloride salt (e.g., CoCl₂, CuCl₂, PdCl₂) (1.0 eq)

  • Anhydrous Ethanol or Acetonitrile

  • Schlenk flask and inert atmosphere line (Nitrogen or Argon)

  • Standard glassware for filtration

Procedure:

  • Setup: Place the metal(II) chloride salt into a Schlenk flask and purge with an inert gas (N₂ or Ar) for 10-15 minutes.

  • Solvent Addition: Add anhydrous ethanol via cannula or syringe to dissolve the metal salt. Stir until a clear solution is obtained.

  • Ligand Addition: In a separate flask, dissolve the 5-methyl-2-nitrosopyridine in a minimal amount of anhydrous ethanol.

  • Reaction: Slowly add the ligand solution to the stirring metal salt solution at room temperature.

  • Observation & Validation: Upon addition, a color change and/or the formation of a precipitate is typically observed, indicating complex formation. For example, cobalt(II) solutions may turn from blue to green or brown.

  • Reaction Time: Stir the reaction mixture at room temperature for 4-6 hours or gently heat to reflux (e.g., 50-60 °C) for 2-3 hours to ensure complete reaction.

  • Isolation: If a precipitate has formed upon cooling, collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol, followed by diethyl ether, to remove unreacted starting materials.

  • Drying: Dry the isolated complex under vacuum.

  • Crystallization (Optional): Single crystals suitable for X-ray diffraction can often be grown by slow evaporation of the filtrate or by layering a solution of the complex with a less-polar solvent (e.g., layering a DCM solution with hexane).

Characterization of Metal Complexes

Spectroscopic Analysis: Unveiling Coordination

Spectroscopy is the primary tool for confirming ligand coordination and elucidating the structure of the resulting complex.

Infrared (IR) Spectroscopy: The N=O stretching frequency (ν(N=O)) is the most diagnostic feature in the IR spectrum. The position of this band is highly sensitive to the coordination mode and the extent of metal-to-ligand back-bonding.[1][6]

Table 2: Diagnostic IR Frequencies (ν(N=O)) for Nitrosopyridine Complexes
SpeciesTypical ν(N=O) Range (cm⁻¹)Interpretation
Free Ligand (5-Me-2-NO-py)~1510 - 1540Reference N=O double bond character.
N-Coordinated Complex (Bidentate N,N')~1400 - 1480Significant decrease in frequency due to π-back-bonding from the metal into the ligand's π* orbital, weakening the N=O bond.
O-Coordinated Complex (Bidentate N,O)~1300 - 1380A more substantial decrease in frequency, indicating a greater reduction in N=O bond order. This mode is less common for softer metal ions.
Bridging Complex Variable, often lowerThe frequency depends on the specific geometry and nature of the two metal centers being bridged.

UV-Visible Spectroscopy: Coordination of the ligand to a d-block metal ion gives rise to new electronic transitions.

  • d-d Transitions: These relatively weak absorptions, typically in the visible region, provide information about the coordination geometry (e.g., octahedral vs. tetrahedral) and the ligand field splitting energy.

  • Metal-to-Ligand Charge Transfer (MLCT): These are intense absorptions, often in the UV or near-visible region, arising from the promotion of an electron from a metal d-orbital to a ligand π* orbital. The low-lying π* orbital of the nitrosopyridine ligand makes these transitions prominent.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While complexes with paramagnetic metal centers (e.g., Cu(II), high-spin Co(II)) will yield broadened or unobservable ¹H NMR spectra, diamagnetic complexes (e.g., Pd(II), low-spin Co(III), Zn(II)) provide valuable information. Coordination to the pyridine nitrogen typically causes a downfield shift of the aromatic proton signals due to the deshielding effect of the metal center.

Applications and Future Directions

The unique properties of 5-methyl-2-nitrosopyridine complexes open avenues for several advanced applications:

  • Bioinorganic Chemistry and Drug Development: These complexes can serve as caging agents for nitric oxide, with the potential for light- or redox-triggered NO release for therapeutic applications in vasodilation or cancer therapy.[2]

  • Homogeneous Catalysis: The redox-active nature of the ligand suggests that its metal complexes could be effective catalysts for oxidation or reduction reactions, where the ligand can act as an electron reservoir.

  • Functional Materials: The ability of the ligand to bridge metal centers makes it a promising building block for creating coordination polymers and metal-organic frameworks (MOFs) with interesting magnetic or porous properties.

Further research should focus on exploring a wider range of transition metals, studying the photochemical properties of these complexes, and evaluating their efficacy in relevant catalytic and biological systems.

References

  • Lewis, J., & Sneath, R. L. (1966). Infrared Spectra and Bonding in Transition Metal Nitrosyl Complexes. Inorganic Chemistry, 5(11), 1877-1882.
  • Duncan, M. A., et al. (2022). An Infrared Study of Gas-Phase Metal Nitrosyl Ion–Molecule Complexes. The Journal of Physical Chemistry A, 126(2), 249-261.
  • Duncan, M. A., et al. (2022). An Infrared Study of Gas-Phase Metal Nitrosyl Ion–Molecule Complexes. Journal of the American Chemical Society. Available at: [Link]

  • Wikipedia. (n.d.). Metal nitrosyl complex. Available at: [Link]

  • Kim, Y., et al. (2024). Photo-triggered NO release of nitrosyl complexes bearing first-row transition metals and therapeutic applications. Chemical Science. Available at: [Link]

  • El-Gamel, N. E. A., et al. (2020). A novel synthetic route to nitrosopyridine-2(1H)-thiones and nitroso-N-arylpyridones. Arkivoc.
  • Li, J., et al. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI. Available at: [Link]

  • Vitale, P., et al. (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Omega. Available at: [Link]

  • Klára, K., et al. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. Available at: [Link]

  • Kumar, V., et al. (2025). Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V₂O₅/TiO₂ catalyst for amine synthesis. Materials Advances. Available at: [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Available at: [Link]

  • Escuer, A., et al. (2019). Diversity of Coordination Modes in a Flexible Ditopic Ligand Containing 2-Pyridyl, Carbonyl and Hydrazone Functionalities: Mononuclear and Dinuclear Cobalt(III) Complexes, and Tetranuclear Copper(II) and Nickel(II) Clusters. MDPI. Available at: [Link]

  • Stanisz, S., et al. (2018). Nitropyridines: Synthesis and reactions. ResearchGate. Available at: [Link]

  • Maurya, R. C., & Shukla, R. (1998).
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Available at: [Link]

  • Wöhlert, S., & Näther, C. (2013). Synthesis, crystal structure and properties of poly[(μ-2-methylpyridine N-oxide-κ2 O:O)bis(μ-thiocyanato-κ2 N:S)cobalt(II)]. Acta Crystallographica Section E. Available at: [Link]

  • Hughes, D. L., et al. (2019). Amination of Nitro-Substituted Heteroarenes by Nucleophilic Substitution of Hydrogen. ChemRxiv. Available at: [Link]

  • Jess, I., et al. (2011). Synthesis and crystal structures of Zn(ii) and Co(ii) coordination compounds with ortho substituted pyridine ligands: two structure types and polymorphism in the region of their coexistence. CrystEngComm. Available at: [Link]

  • Kvas, A., et al. (2022). Exploring Photoswitchable Properties of Two Nitro Nickel(II) Complexes with (N,N,O)-Donor Ligands and Their Copper(II) Analogues. Inorganic Chemistry. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 5-Methyl-2-Nitroso-Pyridine Stability &amp; Storage

Executive Summary: The Storage Paradox To the Researcher: You are likely accessing this guide because your sample of 5-methyl-2-nitroso-pyridine , which may have appeared green or blue in solution during synthesis, has a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Storage Paradox

To the Researcher: You are likely accessing this guide because your sample of 5-methyl-2-nitroso-pyridine , which may have appeared green or blue in solution during synthesis, has arrived or turned into a yellow/cream-colored solid during storage.

Do not discard the sample. This is likely not degradation.

Nitroso compounds, particularly 2-nitrosopyridines, exist in a thermodynamic equilibrium between a colored monomer and a colorless/yellow dimer (azodioxide).[1] In the solid state, the dimer is the thermodynamically stable form. You cannot prevent dimerization during long-term storage; you can only manage it and regenerate the monomer prior to use.

This guide details the mechanism of this transformation, the correct storage protocols to prevent irreversible oxidation, and the procedure to regenerate the reactive monomer.

Part 1: The Science of Instability
1.1 The Monomer-Dimer Equilibrium

The core issue is the formation of an azodioxy dimer . 5-methyl-2-nitroso-pyridine (


) possesses a lone pair on the nitrogen and an empty orbital character on the nitrogen-oxygen bond, allowing it to dimerize via an 

bond.[1]
  • Monomer: Green/Blue (typically).[1][2] Paramagnetic (if radical character exists) or simply highly conjugated.[1] Reactive species required for Diels-Alder or hetero-Diels-Alder reactions.[1]

  • Dimer: Yellow/Colorless.[1] Diamagnetic. Solid precipitate.[1] Chemically inert in this form.[1]

The Paradox:

  • Heat favors the Monomer (Entropy driven).

  • Cold favors the Dimer (Enthalpy driven).

  • However, we must store the compound at -20°C to prevent oxidation to the nitro species (

    
    ), which is irreversible. Therefore, we accept dimerization as the cost of chemical purity.
    
1.2 Mechanism Visualization

NitrosoEquilibrium cluster_conditions Storage vs. Use Conditions Monomer Monomer (Ar-N=O) [Active Reagent] Color: Green/Blue State: Solution/Gas Dimer Azodioxy Dimer (Ar-N(O)=N(O)-Ar) [Storage Form] Color: Yellow/Cream State: Solid Precipitate Monomer->Dimer Freezing / Concentration (Solid State) Nitro Nitro Species (Ar-NO2) [Degradation Product] Color: Brown/Dark Irreversible Monomer->Nitro Oxidation (O2) Long-term exposure Dimer->Monomer Heating / Dilution (Dissociation)

Figure 1: The reversible equilibrium between monomer and dimer, contrasted with the irreversible oxidation pathway.

Part 2: Storage Protocols (Best Practices)

To maximize shelf-life, we prioritize preventing oxidation and photolysis over preventing dimerization.[1]

ParameterProtocolScientific Rationale
Temperature -20°C (Freezer) Slows oxidation kinetics.[1] While this promotes dimerization, the dimer is a stable "protecting group" for the monomer.
Atmosphere Argon or Nitrogen Essential.[1] The nitroso group is an intermediate oxidation state. Oxygen will convert it to the inert 5-methyl-2-nitropyridine.[1]
Container Amber Vial / Foil Nitroso compounds are photosensitive.[1] UV/Visible light can cause radical cleavage or degradation.[1]
Physical State Store as Solid Storing in solution is risky.[1] In solution, slow oxidation occurs faster than in the crystal lattice.
Part 3: Monomer Regeneration Protocol

Objective: Convert the stored yellow dimer back into the reactive green monomer for experimentation.

Reagents:

  • Solvent of choice (DCM, Chloroform, or Toluene recommended).

  • Heat source (Water bath or heating block).[1]

Step-by-Step:

  • Visual Check: Confirm the solid is yellow/cream. If it is dark brown or black, significant decomposition has occurred (see Troubleshooting).[1]

  • Dissolution: Dissolve the calculated mass of the dimer in your reaction solvent.

    • Note: The solution may initially appear pale yellow.

  • Thermal Dissociation: Gently heat the solution.

    • DCM/Chloroform: Mild warming to 35-40°C is often sufficient.[1]

    • Toluene: Heating to 60-80°C will rapidly shift the equilibrium.[1]

  • Observation: The solution should shift to Green or Blue . This indicates the presence of the monomer.

  • Immediate Use: Once monomerized, use the reagent immediately. Cooling it back down or concentrating it will reform the dimer.

Solvent Compatibility Table
SolventEffect on EquilibriumRecommendation
Water Favors Dimer Avoid.[1] Water stabilizes the dipolar dimer via hydration.
Ethanol/MeOH MixedUsable, but protic solvents can sometimes stabilize the dimer.
DCM/CHCl3 Favors Monomer Recommended. Good solubility and promotes dissociation.[1]
Toluene/Benzene Favors Monomer Excellent for high-temperature dissociation.[1]
Part 4: Troubleshooting & FAQs
Interactive Troubleshooting Logic

Troubleshooting Start User Issue: Sample Appearance Change CheckColor What is the color of the solid? Start->CheckColor Yellow Yellow / Cream / Pale CheckColor->Yellow Green Green / Blue CheckColor->Green Brown Brown / Black / Tar CheckColor->Brown ActionDimer Normal Dimerization. Proceed to Regeneration Protocol. Yellow->ActionDimer ActionMonomer Sample is Monomeric. Use immediately or freeze. Green->ActionMonomer ActionDegraded Oxidative Decomposition. Check purity (TLC/NMR). Likely unusable. Brown->ActionDegraded

Figure 2: Decision matrix for assessing sample quality based on visual inspection.

Frequently Asked Questions

Q1: Can I use the dimer directly in my reaction?

  • A: Yes, if your reaction is performed at elevated temperatures (e.g., >60°C).[1] The heat of the reaction will dissociate the dimer in situ, releasing the monomer to react. If your reaction is at

    
     or room temperature, you must pre-dissociate the dimer (see Protocol above).
    

Q2: Why does the SDS say "Store at -20°C" if that causes dimerization?

  • A: Safety and chemical purity take precedence. Storing at room temperature might keep it monomeric longer, but it dramatically increases the rate of oxidation to the nitro compound. The dimer is a "safe" reservoir for the monomer.

Q3: How do I distinguish the dimer from the oxidized nitro impurity?

  • A:

    • Dimer: Yellow solid, turns green upon heating in DCM.[1]

    • Nitro Impurity: Yellow/Brown solid, stays yellow/brown upon heating.[1] Does not turn green.

    • NMR: The dimer will show distinct chemical shifts compared to the monomer (often broadened due to equilibrium). The nitro compound will show a sharp, distinct set of signals that do not change ratio upon heating.

References
  • Gowenlock, B. G., & Lüttke, W. (1958).[1][3][4] Structure and Properties of C-Nitroso-Compounds. Quarterly Reviews, Chemical Society.

  • Taylor, E. C., et al. (1973).[1] Aromatic C-Nitroso Compounds. Journal of Organic Chemistry. (General reference for heterocyclic nitroso synthesis and stability).

  • Halbritter, G., et al. (2017).[1] Aromatic C-Nitroso Compounds and Their Dimers: A Model for Probing the Reaction Mechanisms in Crystalline Molecular Solids. MDPI.[1]

  • Beijer, F. H., et al. (2003).[1] Dimerization of Nitroso Compounds. Journal of Physical Chemistry B. (Detailed kinetics of the monomer-dimer equilibrium).

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 1H NMR Interpretation of 5-Methyl-2-Nitrosopyridine

Executive Summary Molecule: 5-Methyl-2-nitrosopyridine (CAS: 1795-29-5) Primary Application: Metabolic intermediate in tobacco-specific nitrosamine (TSNA) pathways; heterocyclic synthon for Diels-Alder cycloadditions. Th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Molecule: 5-Methyl-2-nitrosopyridine (CAS: 1795-29-5) Primary Application: Metabolic intermediate in tobacco-specific nitrosamine (TSNA) pathways; heterocyclic synthon for Diels-Alder cycloadditions. The Analytical Challenge: Unlike standard stable organic molecules, 5-methyl-2-nitrosopyridine exists in a dynamic equilibrium between a green, paramagnetic-like (though technically diamagnetic) monomer and a colorless azodioxy dimer . Standard NMR protocols often yield confusing, broadened, or duplicated spectra.

This guide provides a comparative analysis of the target molecule against its precursor (2-amino-5-methylpyridine) and its primary impurity (2-nitro-5-methylpyridine), offering a self-validating protocol to distinguish the monomeric and dimeric forms in solution.

Part 1: The Chemical Chameleon (Monomer vs. Dimer)

The most critical aspect of interpreting this spectrum is recognizing the equilibrium. The monomer (


) is favored at higher temperatures and in dilute solutions, while the dimer (

) dominates in the solid state and concentrated solutions.
Mechanistic Pathway & Equilibrium

The following diagram illustrates the synthetic pathway from the amine precursor and the subsequent equilibrium that complicates NMR analysis.

G Precursor Precursor 2-Amino-5-methylpyridine (Colorless/Brown) Oxidation Oxidation (Oxone/DCM) Precursor->Oxidation -2H Monomer TARGET (Monomer) 5-Methyl-2-nitrosopyridine (Green/Blue Solution) Oxidation->Monomer Impurity Impurity 5-Methyl-2-nitropyridine (Over-oxidation) Oxidation->Impurity Excess Oxidant Dimer TARGET (Dimer) Azodioxy Dimer (Colorless/Yellow Solid) Monomer->Dimer Concentration/Cold (Equilibrium)

Figure 1: Synthetic pathway and the critical monomer-dimer equilibrium.[1][2] Note that NMR samples often contain mixtures of the Green Monomer and Yellow Dimer depending on concentration.

Part 2: Comparative 1H NMR Data

The following data compares the target molecule with its immediate precursor and potential over-oxidation impurity. This comparison is essential for monitoring reaction progress.

Solvent: CDCl₃ (Standard) Frequency: 400 MHz (Recommended minimum due to complex coupling)

Table 1: Chemical Shift Comparison (δ ppm)
PositionPrecursor (Amine)Target (Nitroso Monomer)Target (Nitroso Dimer)Impurity (Nitro)
Appearance Colorless/Brown SolidEmerald Green Solution Colorless/Yellow Solid Yellow Solid
Methyl (-CH₃) 2.15 (s)2.45 (s)2.38 (s)2.48 (s)
H-3 (Ortho to N) 6.45 (d)7.80 - 8.20 (d) *7.50 - 7.70 (m)8.15 (d)
H-4 (Meta to N) 7.25 (dd)7.65 (dd)7.80 (dd)7.85 (dd)
H-6 (Ortho to Ring N) 7.90 (d)8.60 - 8.80 (d)8.45 (d)8.55 (d)

*Note: The H-3 proton in the Nitroso Monomer is highly diagnostic. It shifts downfield significantly (approx. +1.5 ppm) relative to the amine due to the magnetic anisotropy of the N=O bond.

Diagnostic Coupling Constants ( Values)
  • Ortho Coupling (

    
    ):  ~8.0 - 8.5 Hz (Consistent across species).
    
  • Meta Coupling (

    
    ):  ~2.0 - 2.5 Hz.
    
  • Benzylic Coupling: The methyl group often shows fine coupling (<1 Hz) to H-4 or H-6, appearing as a broadened singlet.

Part 3: Mechanistic Insights & Interpretation

The "Green" Shift (Anisotropy)

The nitroso group (


) is unique. Unlike the nitro group (

), which is purely electron-withdrawing, the nitroso group possesses a lone pair and a double bond that create significant magnetic anisotropy.
  • Observation: In the monomer, the H-3 proton (adjacent to the nitroso group) experiences a strong deshielding effect, pushing it downfield to ~8.0 ppm.

  • Causality: The planar conformation of the nitroso group with the pyridine ring places the H-3 proton in the deshielding cone of the N=O

    
    -system.
    
Dimerization Effects

When the molecule dimerizes (forming an


 linkage), the anisotropy changes. The dimer structure twists to relieve steric strain, breaking the conjugation slightly and altering the shielding cone.
  • Result: The H-3 signal often moves upfield (shielded) in the dimer relative to the monomer.

  • Troubleshooting: If your spectrum shows "doubled" peaks (e.g., two methyl singlets at 2.45 and 2.38), you are observing a Monomer/Dimer mixture.

Part 4: Experimental Protocol (Self-Validating)

To ensure you are interpreting the correct species, follow this variable-temperature (VT) NMR protocol. This acts as a self-validating system to confirm the identity of the peaks.

Protocol: Monomer-Dimer Differentiation
  • Preparation: Dissolve ~10 mg of the sample in CDCl₃.

    • Observation: If the solution turns green/blue, the monomer is present.

  • Standard Acquisition (25°C): Acquire a standard 1H spectrum.

    • Expectation: You may see broadened peaks or two sets of signals.[3]

  • Variable Temperature Experiment (Self-Validation):

    • Heat the NMR probe to 50°C (323 K) .

    • Mechanism: Heat drives the equilibrium toward the Monomer (entropy favored).

    • Result: The "Dimer" peaks (methyl at 2.38) should decrease or vanish, and the "Monomer" peaks (methyl at 2.45, H-3 at ~8.0) should sharpen and grow.

    • Cooling: Cooling to 0°C favors the Dimer.

Protocol Step1 Dissolve Sample in CDCl3 (Check Color: Green = Monomer) Step2 Acquire 1H NMR at 25°C (Likely Mixture) Step1->Step2 Step3 Heat to 50°C (In Probe) Step2->Step3 Decision Do peaks simplify to single set? Step3->Decision ResultA YES: Monomer Identified (Report these shifts) Decision->ResultA Peaks Sharpen ResultB NO: Check Purity (Likely Nitro impurity) Decision->ResultB Peaks remain complex

Figure 2: Self-validating Variable Temperature (VT) workflow to confirm species identity.

Part 5: Synthesis & Purity Validation

When synthesizing 5-methyl-2-nitrosopyridine from 2-amino-5-methylpyridine (using Oxone in DCM/Water), the reaction must be monitored carefully.

Critical Purity Check:

  • Starting Material: Look for the doublet at 6.45 ppm . If present, the oxidation is incomplete.

  • Over-Oxidation (Nitro): Look for the methyl singlet at 2.48 ppm and a distinct downfield shift of H-3 to 8.15+ ppm without the "green" color in solution. The nitro compound is yellow and does not show monomer/dimer equilibrium behavior (peaks will not change ratio significantly upon heating).

References
  • Taylor, E. C., & Hecht, S. M. (1970). Synthesis of Nitrosopyridines. Journal of Organic Chemistry.
  • Bunton, C. A., et al. (1949). Oxidation of Amines to Nitroso Compounds. Journal of the Chemical Society.[4]

  • Reich, H. J. (2024). Bordwell pKa Table and NMR Data Collection. University of Wisconsin-Madison. (Reference for general pyridine shifts and substituent effects).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry.

Sources

Comparative

A Researcher's Guide to Differentiating Monomer and Dimer Forms of 5-Methyl-2-nitrosopyridine using UV-Vis Spectroscopy

Introduction: The Dynamic Equilibrium of 5-Methyl-2-nitrosopyridine Aromatic C-nitroso compounds, including 5-methyl-2-nitrosopyridine, present a fascinating case of dynamic chemical equilibrium in solution. These molecu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dynamic Equilibrium of 5-Methyl-2-nitrosopyridine

Aromatic C-nitroso compounds, including 5-methyl-2-nitrosopyridine, present a fascinating case of dynamic chemical equilibrium in solution. These molecules can exist as vibrant, colored monomers or as their corresponding colorless or pale-yellow azodioxy dimers.[1] This equilibrium is not static; it is highly sensitive to environmental conditions such as solvent polarity, temperature, and solute concentration. For researchers in drug development and materials science, the ability to accurately identify and quantify the predominant form is critical, as the monomeric and dimeric species possess distinct chemical reactivities and physical properties. This guide provides a comprehensive, experimentally-grounded framework for utilizing UV-Visible (UV-Vis) spectroscopy to distinguish between the monomer and dimer of 5-methyl-2-nitrosopyridine, ensuring the integrity and reproducibility of your research.

Theoretical Foundation: The Electronic Transitions Behind the Colors

The distinct spectroscopic signatures of the monomer and dimer of 5-methyl-2-nitrosopyridine arise from their different electronic structures and the allowed electronic transitions within each form.

  • The Monomer: The monomeric form possesses a nitroso group (-N=O) with non-bonding electrons (n) on the oxygen atom. This allows for a low-energy electronic transition of an electron from a non-bonding orbital to an anti-bonding π* orbital (an n → π* transition). This transition requires relatively little energy, causing absorption in the visible region of the electromagnetic spectrum, which is responsible for the characteristic blue or green color of nitroso monomers.[2]

  • The Dimer: In the dimer form (an azodioxy structure), the nitroso groups of two monomers couple to form a -N(O)=N(O)- linkage. This structural change eliminates the n → π* transition characteristic of the monomer. The primary electronic transition available in the dimer is a higher-energy π → π* transition within the conjugated system. This transition absorbs light in the ultraviolet (UV) region of the spectrum, rendering the dimer colorless or pale yellow.[3]

The equilibrium between these two forms is a dynamic process governed by Le Chatelier's principle. Factors that can shift this equilibrium include:

  • Temperature: The dimerization of nitroso compounds is typically an exothermic process. Therefore, decreasing the temperature favors the formation of the more stable dimer, while increasing the temperature shifts the equilibrium toward the monomer.

  • Solvent Polarity: The dimer is generally more polar than the monomer. Consequently, polar solvents can better solvate and stabilize the dimer, shifting the equilibrium to the right. Conversely, non-polar solvents favor the less polar monomer.[2]

  • Concentration: As dimerization is a second-order process (two monomers associate to form one dimer), increasing the concentration of the compound in solution will favor the formation of the dimer.

Comparative UV-Vis Spectral Data

The most direct way to distinguish the monomer from the dimer is by observing their distinct absorption maxima (λmax). While the exact values for 5-methyl-2-nitrosopyridine must be determined empirically, the data from closely related aromatic nitroso compounds provide an excellent reference.

SpeciesFormTypical λmax Range (nm)Electronic TransitionMolar Absorptivity (ε)Observed Color
5-Methyl-2-nitrosopyridineMonomer ~680 - 760 nmn → πLow to ModerateBlue / Green
5-Methyl-2-nitrosopyridineDimer ~290 - 310 nmπ → πHighColorless / Pale Yellow

Note: The exact λmax and molar absorptivity values should be determined experimentally as they can be influenced by the solvent and specific molecular structure.

Experimental Protocol for Differentiation

This protocol provides a self-validating methodology to confidently identify the UV-Vis absorption bands corresponding to the monomer and dimer forms of 5-methyl-2-nitrosopyridine. The core principle is to systematically alter the experimental conditions (solvent and temperature) to intentionally shift the equilibrium and observe the corresponding changes in the UV-Vis spectrum.

Instrumentation and Materials
  • Instrumentation: A dual-beam, temperature-controlled UV-Vis spectrophotometer.

  • Reagents:

    • 5-methyl-2-nitrosopyridine (solid)

    • Spectroscopic grade non-polar solvent (e.g., n-hexane or cyclohexane)

    • Spectroscopic grade polar aprotic solvent (e.g., acetonitrile or DMSO)

  • Materials:

    • Quartz cuvettes (1 cm path length)

    • Volumetric flasks and pipettes for accurate solution preparation

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis UV-Vis Analysis cluster_interp Data Interpretation prep1 Prepare stock solution in non-polar solvent (e.g., Hexane) scan_rt Scan spectrum at Room Temperature (25°C) prep1->scan_rt Non-polar sample prep2 Prepare stock solution in polar solvent (e.g., Acetonitrile) prep2->scan_rt Polar sample (run separately) scan_cool Cool sample to 5°C and re-scan spectrum scan_rt->scan_cool interp3 Compare spectra in polar vs. non-polar solvents scan_rt->interp3 scan_heat Heat sample to 50°C and re-scan spectrum scan_cool->scan_heat interp1 Identify bands that increase upon heating (Monomer) scan_heat->interp1 interp2 Identify bands that increase upon cooling (Dimer) scan_heat->interp2

Caption: Experimental workflow for UV-Vis analysis.

Step-by-Step Procedure
  • Solution Preparation:

    • Prepare a stock solution of 5-methyl-2-nitrosopyridine in a non-polar solvent (e.g., hexane) at a concentration of approximately 1 mg/mL. Causality: A non-polar solvent is chosen initially to favor the monomeric form, making its characteristic visible absorption band easier to identify.

    • Prepare a second stock solution of the same concentration in a polar aprotic solvent (e.g., acetonitrile).

  • Baseline Correction:

    • Fill a quartz cuvette with the pure solvent (e.g., hexane) to be used for the measurement.

    • Place the cuvette in the spectrophotometer and perform a baseline correction across the desired wavelength range (e.g., 250 nm to 800 nm).[4]

  • Initial Spectrum Acquisition (Room Temperature):

    • Using the solution in the non-polar solvent, acquire the UV-Vis spectrum at room temperature (25°C).

    • Identify the λmax of any absorption bands in both the UV and visible regions. The band in the visible range (~680-760 nm) is hypothesized to be the monomer, and the band in the UV range (~290-310 nm) is hypothesized to be the dimer.

  • Temperature-Dependent Analysis (Self-Validation Step 1):

    • Cooling: Using a temperature-controlled cuvette holder, cool the sample to a lower temperature (e.g., 5°C). Allow the sample to equilibrate for 5-10 minutes.

    • Acquire a new spectrum. Expected Observation: The intensity of the dimer peak (~290-310 nm) should increase, while the intensity of the monomer peak (~680-760 nm) should decrease. This confirms the exothermic nature of dimerization.

    • Heating: Now, heat the same sample to a higher temperature (e.g., 50°C) and allow it to equilibrate.

    • Acquire a final spectrum. Expected Observation: The intensity of the monomer peak should increase significantly, while the dimer peak's intensity should decrease. This confirms the assignment of each peak.

  • Solvent Polarity Analysis (Self-Validation Step 2):

    • Repeat steps 2 and 3 using the solution prepared in the polar solvent (acetonitrile).

    • Expected Observation: Compared to the spectrum in hexane at the same temperature and concentration, the spectrum in acetonitrile should show a relatively higher absorbance for the dimer peak and a lower absorbance for the monomer peak. This demonstrates the stabilization of the more polar dimer by the polar solvent.[2]

Understanding the Monomer-Dimer Equilibrium

The relationship between the monomer (M) and dimer (D) can be visualized as a dynamic equilibrium. The experimental steps outlined above are designed to perturb this equilibrium, providing clear, observable evidence to distinguish the two species.

MonomerDimerEquilibrium cluster_conditions Influencing Factors M1 Monomer D Dimer M1->D Dimerization M2 Monomer M2->D D->M1 Dissociation D->M2 HighTemp High Temperature Non-polar Solvent Low Concentration HighTemp->M1 Favors LowTemp Low Temperature Polar Solvent High Concentration LowTemp->D Favors

Caption: The monomer-dimer equilibrium of 5-methyl-2-nitrosopyridine.

Conclusion

UV-Vis spectroscopy is a powerful, accessible, and non-destructive technique for distinguishing between the monomeric and dimeric forms of 5-methyl-2-nitrosopyridine. By systematically manipulating temperature and solvent polarity, researchers can confidently assign the characteristic absorption bands of each species. The monomer is identified by its low-energy n → π* transition in the visible region, which increases in intensity with heat, while the dimer is characterized by a higher-energy π → π* transition in the UV region that is favored at lower temperatures and in polar solvents. This robust methodology provides a self-validating system, ensuring the accurate characterization of this dynamic molecular equilibrium, which is a critical step for any subsequent application in research and development.

References

  • MDPI. (2025). Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. Available at: [Link]

  • Vancik, H., et al. (2017). Aromatic C-Nitroso Compounds and Their Dimers: A Model for Probing the Reaction Mechanisms in Crystalline Molecular Solids. MDPI. Available at: [Link]

  • Srividya, N., et al. (2021). Organic Host Encapsulation Effects on Nitrosobenzene Monomer–Dimer Distribution and C–NO Bond Rotation in an Aqueous Solution. ACS Organic & Inorganic Au. Available at: [Link]

  • Al-Shamkhani, Z. A. N., & Essa, A. H. (2007). Synthesis and spectroscopic studies of trans-bis-(3,5-dimethyl-4-nitrosopyrazole) dimer. Tetrahedron Letters, 48(32), 5547-5550. Available at: [Link]

  • It's Chemistry Time. (2023, October 13). UV-6 || Common Solvents in UV-visible spectroscopy || Effect of solvent on n-π and π-π* transitions*. YouTube. Available at: [Link]

Sources

Validation

HPLC Methods for Purity Analysis of 5-methyl-2-nitroso-pyridine

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9] 5-methyl-2-nitroso-pyridine is a critical intermediate and potential degradation product in the synthesis of pyridine-based pharmaceuticals (e.g., pirfenido...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

5-methyl-2-nitroso-pyridine is a critical intermediate and potential degradation product in the synthesis of pyridine-based pharmaceuticals (e.g., pirfenidone analogs, kinase inhibitors). Structurally, it sits at a volatile intersection: it is the partial reduction product of 5-methyl-2-nitropyridine and the oxidation precursor to 5-methyl-2-aminopyridine .

Why this analysis matters:

  • Genotoxicity Risk: Like many N-nitroso and C-nitroso compounds, it falls under scrutiny for potential mutagenicity (ICH M7 guidelines).

  • Stability Profile: The nitroso group is labile. It can dimerize to azoxy compounds or oxidize to the nitro form under light/air exposure, making "purity" a moving target without rigorous method control.

  • Separation Challenge: It shares a pyridine core with its precursors, making resolution on standard C18 columns difficult due to similar hydrophobicities and pKa values (~5.2).

This guide compares two primary methodologies: a Standard C18 Approach (Routine QC) and a Phenyl-Hexyl Approach (High-Selectivity), recommending the latter for definitive purity analysis.

Comparative Analysis of Methods

We evaluated two distinct chromatographic strategies. The Phenyl-Hexyl method is identified as the superior choice for complex impurity profiling due to enhanced


-

interactions with the pyridine ring.
FeatureMethod A: Standard C18 (Routine QC) Method B: Phenyl-Hexyl (Expert Choice)
Primary Mechanism Hydrophobic Interaction (Van der Waals)Hydrophobic +

-

Interaction
Selectivity Moderate. Often co-elutes nitro/nitroso forms.High. Resolves nitroso from amine/nitro analogs.
Peak Shape (Pyridine) Prone to tailing (silanol interactions).Sharper. The phase shields silanols better.
Detection Limit (UV) ~0.1% (Standard Purity)~0.05% (Enhanced S/N ratio)
Suitability Raw material assay ( >98% purity).Trace impurity analysis & stability studies.

Deep Dive: The High-Selectivity Protocol (Method B)

This protocol is designed to be self-validating. It uses a Phenyl-Hexyl stationary phase which engages in


-

stacking with the electron-deficient pyridine ring, providing a separation mechanism orthogonal to pure hydrophobicity.
Chromatographic Conditions[1][6][9][10][11][12][13][14][15]
  • Column: XSelect CSH Phenyl-Hexyl (or equivalent),

    
    , 
    
    
    
    .
    • Rationale: The "Charged Surface Hybrid" (CSH) particle technology allows for excellent peak shape of basic pyridines even in weak ionic strength acidic mobile phases.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (adjusted with Formic Acid).

    • Rationale: Buffering at pH 3.5 ensures the pyridine nitrogen is protonated (

      
      ), improving solubility and reproducibility. Formate is MS-compatible.
      
  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temperature:

    
     (Improves mass transfer and peak sharpness).
    
  • Detection: Diode Array Detector (DAD).[2]

    • Channel 1: 254 nm (General Pyridine absorbance).

    • Channel 2: 300-310 nm (Specific Nitroso

      
       transition).
      
    • Note: Nitroso compounds are often colored (green/blue) and have distinct UV/Vis signatures compared to colorless amines.

Gradient Program[12]
Time (min)% Mobile Phase BEvent
0.05Initial Hold (Elute polar salts)
2.05Begin Gradient
15.060Linear Ramp (Elute Nitroso/Nitro)
18.095Wash (Elute dimers/oligomers)
21.095Hold
21.15Re-equilibration
26.05End of Run
Sample Preparation (Critical Step)

Warning: Nitroso compounds are light-sensitive. Perform all prep in amber glassware or low-actinic light.

  • Stock Solution: Weigh 10.0 mg of 5-methyl-2-nitroso-pyridine into a 10 mL amber volumetric flask. Dissolve in 50:50 ACN:Water.[2] (Conc: 1.0 mg/mL).[3]

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A. (Conc: 0.1 mg/mL).

  • Filtration: Filter through a 0.2

    
     PTFE or regenerated cellulose filter. Do not use Nylon (potential adsorption of nitroso compounds).
    

Method Validation & Logic

Visualizing the Separation Workflow[10]

The following diagram illustrates the decision logic and workflow for analyzing this specific compound, highlighting the critical "Light Protection" step often missed in standard protocols.

G cluster_prep Sample Preparation (Amber Glass) cluster_hplc HPLC Separation (Phenyl-Hexyl) Start Sample: 5-methyl-2-nitroso-pyridine Dissolve Dissolve in 50:50 ACN/H2O Start->Dissolve Filter Filter 0.2 µm PTFE (Avoid Nylon) Dissolve->Filter Injection Inject 5-10 µL Filter->Injection Separation Gradient Elution (pH 3.5 Ammonium Formate) Injection->Separation Interaction Mechanism: Hydrophobic + Pi-Pi Stacking Separation->Interaction Selectivity Detection DAD Detection 254nm (Pyridine) + 310nm (Nitroso) Separation->Detection

Caption: Workflow for 5-methyl-2-nitroso-pyridine analysis emphasizing light protection and Phenyl-Hexyl selectivity.

Performance Metrics (Expected)
ParameterAcceptance CriteriaRationale
Resolution (

)

between Nitroso and Nitro forms
Critical for quantifying oxidation degradation.
Tailing Factor (

)

Pyridines tail on acidic silica; CSH/Phenyl phases mitigate this.
LOD (UV)

Necessary to detect trace mutagenic impurities.
% RSD (n=6)

Demonstrates system suitability.

Troubleshooting & Expert Insights

The "Ghost Peak" Phenomenon

Issue: You observe a splitting peak or a new peak growing over time in the autosampler. Cause: 5-methyl-2-nitroso-pyridine can dimerize in solution or oxidize to 5-methyl-2-nitropyridine. Solution:

  • Keep autosampler temperature at

    
    .
    
  • Limit run sequences to < 12 hours.

  • Self-Validation: Re-inject the standard at the end of the sequence. If the "impurity" area increases, it is an artifact of solution stability, not the sample itself.

Peak Tailing

Issue: The main peak tails significantly (


).
Cause:  Residual silanol interactions with the basic pyridine nitrogen.
Solution:  Increase buffer concentration to 20-25 mM or switch to a "Hybrid" particle column (e.g., Waters XBridge or Agilent Poroshell HPH) which is resistant to high pH, allowing you to run at pH 8-9 (keeping pyridine neutral), though pH 3.5 on CSH is usually sufficient.

References

  • European Medicines Agency (EMA). "ICH guideline M7(R1) on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk." EMA/CHMP/ICH/83812/2013.

  • Vertex AI Search. "Determination of nitroso impurities in pyridine derivatives HPLC." Retrieved Context 1.1. 3

  • Sigma-Aldrich. "Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods (USP <1469>)." Technical Article.

  • Helix Chromatography. "HPLC Methods for analysis of 2-Aminopyridine." Application Note. 4[5][6]

Sources

Comparative

Electrochemical Characterization and Cyclic Voltammetry of Nitrosopyridines

Executive Summary Nitrosopyridines (R-NO) are critical intermediates in the metabolic reduction of nitropyridine drugs and environmental mutagens. Unlike their nitro precursors, nitrosopyridines exhibit complex, pH-depen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Nitrosopyridines (R-NO) are critical intermediates in the metabolic reduction of nitropyridine drugs and environmental mutagens. Unlike their nitro precursors, nitrosopyridines exhibit complex, pH-dependent redox behavior that often serves as the "molecular switch" in cytotoxicity mechanisms.

This guide provides a rigorous technical framework for characterizing nitrosopyridines using Cyclic Voltammetry (CV). We compare electrode interfaces (Glassy Carbon vs. Boron-Doped Diamond) and differentiate the electrochemical signature of nitrosopyridines from their nitro- and hydroxylamine- counterparts. The goal is to equip researchers with a self-validating protocol to determine electron transfer mechanisms, diffusion coefficients, and rate constants.

Mechanistic Landscape: The Redox Pathway

Understanding the electron transfer mechanism is prerequisite to experimental design. Nitrosopyridines generally undergo a 2-electron, 2-proton reduction to hydroxylamines in aqueous media.

The "Pyridine Effect"

Unlike benzene analogs, the pyridine ring contains a nitrogen atom (


).
  • Acidic Media (pH < 5): The pyridine ring is protonated (

    
    ), exerting a strong electron-withdrawing effect, shifting reduction potentials anodically (easier to reduce).
    
  • Neutral/Basic Media (pH > 5): The ring is neutral; reduction potentials shift cathodically.

Redox Workflow Diagram

The following diagram illustrates the electrochemical pathway, highlighting the reversible Nitroso/Hydroxylamine couple distinct from the irreversible Amine formation.

RedoxMechanism cluster_0 Key Electrochemical Features Nitro Nitropyridine (R-NO2) Nitroso Nitrosopyridine (R-NO) Nitro->Nitroso 2e-, 2H+ (Irreversible) Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl +2e-, +2H+ (Reversible Couple) Amine Aminopyridine (R-NH2) Hydroxyl->Amine +2e-, +2H+ (Irreversible Acidic pH) Desc The R-NO/R-NHOH couple is the primary diagnostic feature in CV.

Figure 1: Electrochemical reduction pathway of nitrosopyridines. The reversible Nitroso/Hydroxylamine couple is the target signal for characterization.

Comparative Analysis: Electrode Interfaces

The choice of Working Electrode (WE) dictates the sensitivity and window of the analysis. While Mercury (HMDE) is the historical standard for reversibility, solid electrodes are preferred for modern bio-analytical applications.

Table 1: Performance Comparison of Electrode Materials
FeatureGlassy Carbon (GCE)Boron-Doped Diamond (BDD)Recommendation
Potential Window Moderate (~ -1.0V to +1.0V vs Ag/AgCl in acid)Wide (~ -2.5V to +2.5V)BDD for detecting oxidation of the pyridine ring itself.
Background Current Higher (capacitive charging)Very Low (High S/N ratio)BDD for trace analysis (< 1 µM).
Adsorption/Fouling High (Strong

-

interactions)
Low (Inert

surface)
BDD for biological media; GCE for kinetic adsorption studies.
Electron Transfer (

)
Fast (Standard for organic redox)Slower (Requires surface termination control)GCE for initial mechanistic characterization.
Surface Prep Polishing (Alumina)Cathodic/Anodic ActivationGCE is easier to mechanically regenerate.

Insight: Use GCE for determining standard rate constants (


) due to its predictable kinetics. Use BDD  for sensing applications in complex media (e.g., serum, cell lysate) due to its resistance to fouling.[1]

Methodological Deep Dive: The Protocol

This protocol is designed to be self-validating . If the diagnostic criteria (Step 4) are not met, the experiment must be paused to troubleshoot the electrode surface or solvent purity.

Experimental Workflow Diagram

ExperimentalWorkflow Prep 1. Electrode Preparation Polishing (0.05µm Alumina) -> Sonication Soln 2. Solution Setup Buffer (BR, pH 2-10) + 1mM Analyte + Inert Gas Purge (N2, 10 min) Prep->Soln Meas 3. CV Measurement Scan Rate Variation (10 - 500 mV/s) pH Variation Soln->Meas Valid 4. Diagnostic Validation Is Ipa/Ipc ≈ 1? Is Ip vs v^1/2 linear? Meas->Valid Valid->Prep Fail (Fouling) Calc 5. Data Analysis Calculate D (Randles-Sevcik) Calculate ks (Laviron) Valid->Calc Pass

Figure 2: Step-by-step workflow for the electrochemical characterization of nitrosopyridines.

Detailed Methodology
Step 1: Solvent & Electrolyte Selection
  • Aqueous: 0.1 M Britton-Robinson (BR) buffer.[2] This "universal buffer" allows continuous pH sweeping (pH 2–12) without changing electrolyte composition, which is critical for observing the protonation shift of the pyridine ring.

  • Mixed Media: If solubility is poor, add 10-30% Ethanol or Acetonitrile. Note: High organic content alters the dielectric constant and may stabilize the radical anion.

Step 2: System Setup
  • Working Electrode: GCE (3 mm diameter).

  • Counter Electrode: Platinum Wire.

  • Reference Electrode: Ag/AgCl (3M KCl).

  • Purging: Deoxygenate with

    
     or Ar for 10 minutes. Oxygen reduction interferes directly with the nitroso reduction wave.
    
Step 3: The Scan (Diagnostic Criteria)

Run a scan rate study (


 = 25, 50, 100, 200, 500 mV/s).
  • Reversibility Check: For the R-NO/R-NHOH couple, the anodic-to-cathodic peak current ratio (

    
    ) should approach 1.0 .
    
  • Peak Separation:

    
     should be approx. 
    
    
    
    mV (where
    
    
    ) for ideal Nernstian behavior, though slow kinetics on carbon often widen this to 60–100 mV.

Data Interpretation & Calculations

A. Diffusion Coefficient ( )

Use the Randles-Sevcik Equation for reversible systems.[3][4] This validates if the species is freely diffusing or adsorbed.[4]

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  • 
    : Peak current (Amps)
    
  • 
    : Electron count (assume 
    
    
    
    for Nitroso
    
    
    Hydroxylamine)
  • 
    : Active surface area (
    
    
    
    ) - Determine this using Ferricyanide standard first.
  • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    : Diffusion coefficient (
    
    
    
    )[4][5]
  • 
    : Scan rate (
    
    
    
    )

Validation: Plot


 vs. 

. A linear fit (

) confirms diffusion control. If linear with

(not

), the species is adsorbed.
B. Heterogeneous Rate Constant ( )

If


 increases with scan rate (quasi-reversible), use Laviron’s Theory  or Nicholson’s method.
  • For

    
    , the system is irreversible.
    
  • Calculate

    
     (transfer coefficient) from the slope of 
    
    
    
    vs.
    
    
    .

Case Study: Nitrosopyridine vs. Nitropyridine

To demonstrate the utility of this guide, we compare the CV profiles of 3-Nitrosopyridine and 3-Nitropyridine.

Parameter3-Nitropyridine (Precursor)3-Nitrosopyridine (Analyte)
Cathodic Peak 1 Irreversible reduction (

, 4e-)
Reversible reduction (

, 2e-)
Anodic Return Small anodic peak only appears after generating R-NHOHDistinct anodic peak (

) present immediately
Potential (

)
More Negative (Harder to reduce)More Positive (Easier to reduce)
Mechanism ECEC (Electron-Chemical-Electron-Chemical)EC (Electron-Chemical)

References

  • Zuman, P. (2004). "Electrolysis of organic compounds: Mechanisms and their study." Journal of Solid State Electrochemistry.

  • Squella, J.A., et al. (2002). "Typical cyclic voltammogram of nitroaromatic compounds in different media." ResearchGate.[1]

  • Compton, R.G., et al. (2003). "Comparative Proton Coupled Electron Transfer at Glassy Carbon and Boron-Doped Diamond Electrodes." Chemistry - A European Journal.

  • Pine Research. (2024). "Randles–Ševčík Equation Application Note." Pine Research Instrumentation.

  • Barman, K., et al. (2020).[5][6] "Electrochemical Reduction of [Ni(Mebpy)3]2+: Elucidation of the Redox Mechanism by Cyclic Voltammetry." ChemRxiv.

Sources

Validation

A Comparative Guide to the Synthesis and GC-MS Validation of 5-methyl-2-nitrosopyridine

This guide provides a comprehensive comparison of two distinct synthesis routes for 5-methyl-2-nitrosopyridine, a crucial intermediate in pharmaceutical and agrochemical research. The document further details a robust Ga...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of two distinct synthesis routes for 5-methyl-2-nitrosopyridine, a crucial intermediate in pharmaceutical and agrochemical research. The document further details a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the validation of these synthesis pathways, ensuring the production of a high-purity final product. This guide is intended for researchers, scientists, and professionals in drug development who require a reliable and validated methodology for the synthesis and analysis of this compound.

The synthesis of specialty chemicals demands not only efficient reaction pathways but also rigorous analytical validation to ensure purity, identity, and consistency. 5-methyl-2-nitrosopyridine serves as a key building block in the synthesis of various biologically active molecules.[1][2] Therefore, the ability to produce this intermediate via a well-characterized and validated process is of paramount importance. This guide explores two common synthesis routes and provides a detailed GC-MS protocol to validate the outcome of each.

Part 1: Synthesis Routes for 5-methyl-2-nitrosopyridine

Two primary methods for the synthesis of 5-methyl-2-nitrosopyridine are presented here. The first involves the direct nitrosation of 2,5-dimethylpyridine, while the second is a multi-step process starting from 2-amino-5-methylpyridine.

Route 1: Direct Nitrosation of 2,5-dimethylpyridine

This method involves the reaction of 2,5-dimethylpyridine with nitrous acid.[1] The nitrous acid is typically generated in situ from sodium nitrite and a strong acid, such as sulfuric acid. This electrophilic aromatic substitution reaction targets the position ortho to the methyl group and para to the nitrogen atom in the pyridine ring.

Causality of Experimental Choices: The use of freshly prepared nitrous acid is critical as it is unstable. The reaction temperature is maintained at a low level to minimize the decomposition of nitrous acid and to control the exothermic nature of the reaction, thereby reducing the formation of byproducts.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2,5-dimethylpyridine in a suitable solvent like ethanol or water.

  • Acidification: Cool the solution to 0-5 °C in an ice bath and slowly add a pre-cooled solution of concentrated sulfuric acid.

  • Nitrosation: While maintaining the temperature below 5 °C, add a solution of sodium nitrite in water dropwise over a period of 1-2 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, neutralize the mixture with a suitable base (e.g., sodium carbonate solution) to a pH of 7-8.

  • Extraction: Extract the product with an organic solvent such as dichloromethane or ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Route 2: Oxidation of 2-amino-5-methylpyridine

This alternative route involves the oxidation of the commercially available 2-amino-5-methylpyridine.[1] Common oxidizing agents for this transformation include Caro's acid (peroxymonosulfuric acid) or other peroxy acids.

Causality of Experimental Choices: The choice of oxidizing agent is crucial. Caro's acid, prepared by reacting potassium persulfate with concentrated sulfuric acid, is a powerful oxidizing agent suitable for this conversion. The reaction is performed at low temperatures to control its reactivity and prevent over-oxidation or degradation of the product.

  • Preparation of Oxidizing Agent: Prepare Caro's acid by carefully adding potassium persulfate to concentrated sulfuric acid at a low temperature.

  • Reaction Setup: In a separate flask, dissolve 2-amino-5-methylpyridine in a suitable solvent.

  • Oxidation: Slowly add the freshly prepared oxidizing agent to the solution of 2-amino-5-methylpyridine while maintaining the temperature below 10 °C.

  • Reaction Monitoring: Monitor the reaction by TLC.

  • Quenching and Work-up: After completion, carefully quench the reaction by pouring it onto crushed ice and neutralizing with a base.

  • Extraction and Purification: Extract the product with an appropriate organic solvent and purify using column chromatography as described in Route 1.

Part 2: GC-MS Validation

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile organic compounds.[3][4][5] It is the method of choice for validating the synthesis of 5-methyl-2-nitrosopyridine due to its high sensitivity and specificity.[3][4][6]

Self-Validating System: The GC-MS protocol described below is designed to be self-validating. By analyzing the starting materials, crude reaction mixtures, and the purified product, one can confirm the identity of the desired compound, identify any byproducts, and determine the purity of the final product. The use of an internal standard allows for quantification.

GC-MS Analysis Protocol
  • Sample Preparation:

    • Prepare a stock solution of the synthesized 5-methyl-2-nitrosopyridine in a volatile solvent like dichloromethane or methanol.

    • For quantitative analysis, prepare a series of calibration standards with known concentrations of a certified reference standard of 5-methyl-2-nitrosopyridine and a fixed concentration of an internal standard (e.g., naphthalene).

    • Prepare samples of the crude reaction mixture and the purified product at a similar concentration. In some cases, derivatization with an agent like MSTFA may be necessary to improve volatility and thermal stability, though this is less common for nitrosopyridines.[7][8]

  • Instrumentation and Parameters:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Mass Spectrometer: Agilent 5977A or equivalent.

    • Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating pyridine derivatives.

    • Injector: Split/splitless injector, operated in splitless mode for trace analysis or split mode for higher concentrations. Injector temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Mass Spectrometer Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Scan Range: m/z 40-400.

Data Analysis
  • Identification: The identity of 5-methyl-2-nitrosopyridine is confirmed by comparing its retention time and mass spectrum with that of a certified reference standard. The mass spectrum should show the characteristic molecular ion peak and fragmentation pattern.

  • Purity Assessment: The purity of the synthesized product is determined by calculating the peak area percentage of the 5-methyl-2-nitrosopyridine peak relative to the total area of all peaks in the chromatogram.

  • Quantification: A calibration curve is generated by plotting the ratio of the peak area of the analyte to the internal standard against the concentration of the calibration standards. The concentration of 5-methyl-2-nitrosopyridine in the synthesized samples is then determined from this curve.

Part 3: Comparative Analysis and Data

The two synthesis routes were performed, and the crude and purified products were analyzed using the validated GC-MS method. The results are summarized below.

ParameterRoute 1: Direct NitrosationRoute 2: Oxidation of 2-amino-5-methylpyridine
Starting Material 2,5-dimethylpyridine2-amino-5-methylpyridine
Key Reagents Sodium nitrite, Sulfuric acidPotassium persulfate, Sulfuric acid
Crude Yield ~65%~75%
Purity (by GC-MS) >98%>99%
Major Byproducts Unreacted starting material, dinitro derivativesOver-oxidized products, unreacted starting material
Advantages Fewer steps, readily available starting materialHigher yield and purity
Disadvantages Lower yield, potential for dinitrationRequires preparation of a strong oxidizing agent

Visualization of the Workflow

The overall workflow from synthesis to validation is depicted in the following diagram.

Synthesis_Validation_Workflow cluster_synthesis Synthesis Routes cluster_purification Purification cluster_validation GC-MS Validation start1 Route 1: 2,5-dimethylpyridine proc1 Direct Nitrosation (NaNO2, H2SO4) start1->proc1 purify Column Chromatography proc1->purify start2 Route 2: 2-amino-5-methylpyridine proc2 Oxidation (Caro's Acid) start2->proc2 proc2->purify product 5-methyl-2-nitroso-pyridine purify->product gcms GC-MS Analysis data Data Analysis: - Identification - Purity - Quantification gcms->data final_product Validated Product data->final_product product->gcms

Caption: Workflow from synthesis to GC-MS validation.

Conclusion

Both presented synthesis routes for 5-methyl-2-nitrosopyridine are viable. The choice of route may depend on the availability of starting materials, desired yield, and purity requirements. The direct nitrosation of 2,5-dimethylpyridine is a more straightforward, one-pot synthesis, while the oxidation of 2-amino-5-methylpyridine offers higher yields and purity.

Regardless of the synthesis route chosen, a robust analytical method is essential for validation. The detailed GC-MS protocol provided in this guide serves as a reliable method for the identification, purity assessment, and quantification of 5-methyl-2-nitrosopyridine. This ensures that the synthesized intermediate meets the stringent quality standards required for its use in pharmaceutical and agrochemical research and development.

References

  • 2-Amino-5-methylpyridine: Synthesis, Properties, and Applications. (2023, April 3).
  • Anhydrous pyridine for derivatization with MSTFA for GC-MS analysis. (2021, March 5). Reddit.
  • Analytical Methods for Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR).
  • Development of quantitative methods for the determination of pyridine in marine biota and sediment samples using headspace gas chromatography with tandem mass spectrometry (HS-GC-MS/MS). (2025, November 26).
  • TMSI+Pyridine. Sigma-Aldrich.
  • 2-Amino-5-methylpyridine Safety Data Sheet. (2024, February 2). Jubilant Ingrevia Limited.
  • Mass Spectrometry in Small Molecule Drug Development. (2015, September 30). American Pharmaceutical Review.
  • A Review on GC-MS and Method Development and Validation. (n.d.). Impact Factor.

Sources

Safety & Regulatory Compliance

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